Curzerene
Description
Properties
CAS No. |
17910-09-7 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(5R,6R)-6-ethyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran |
InChI |
InChI=1S/C15H22O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h9,13H,2,6-8H2,1,3-5H3/t13-,15-/m1/s1 |
InChI Key |
SLEDFMXZSQPLHT-UKRRQHHQSA-N |
Isomeric SMILES |
CC1=COC2=C1C[C@@H]([C@@](C2)(C)C=C)C(=C)C |
Canonical SMILES |
CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C |
Synonyms |
curzerene |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: Biosynthesis and Chemical Dynamics of Curzerene
Executive Summary
Curzerene is a bioactive sesquiterpene found predominantly in the rhizomes of Curcuma species (e.g., C. wenyujin, C. zedoaria) and Eugenia uniflora. It possesses significant pharmacological potential, including antiproliferative activity against glioblastoma and lung adenocarcinoma cell lines.
For researchers and drug developers, the critical insight is that This compound is often an artifact of extraction . It exists in a temperature-dependent chemical equilibrium with its isomer, Furanodiene , via a Cope rearrangement. While plants synthesize the furanodiene scaffold enzymatically, the accumulation of this compound is frequently driven by post-harvest processing (drying, steam distillation). Understanding this dynamic is non-negotiable for standardizing active pharmaceutical ingredients (APIs).
Part 1: Biosynthetic Architecture
The biosynthesis of this compound follows the classical terpenoid pathway, originating from the cytosolic Mevalonate (MVA) pathway, which is the dominant source of sesquiterpenes in rhizomes.
Precursor Assembly
-
IPP & DMAPP Formation: The MVA pathway converts Acetyl-CoA to Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP).
-
FPP Synthesis: Farnesyl Pyrophosphate Synthase (FPS) catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form Farnesyl Pyrophosphate (FPP) (
), the universal sesquiterpene precursor.
Cyclization and Functionalization
The transformation of FPP into the furanosesquiterpene core involves two distinct phases: cyclization by Terpene Synthases (TPS) and oxidation by Cytochrome P450s.
-
Step A: Cyclization to Germacrene A: The enzyme Germacrene A Synthase (GAS) ionizes FPP to form the germacryl cation, which cyclizes to form (+)-Germacrene A. This is a committed step in the biosynthesis of many Curcuma sesquiterpenes, including
-elemene and furanodiene. -
Step B: Furan Ring Formation: Germacrene A is unstable and typically sequestered or modified immediately. In the this compound pathway, it undergoes oxidation (likely at the C12 position) followed by cyclization to form the furan ring. This step is catalyzed by specific Cytochrome P450 monooxygenases (CYP71 family) , yielding Furanodiene .
The Cope Rearrangement (The "this compound Switch")
This is the most critical technical aspect. Furanodiene (a 1,4-diene system) and this compound (a 1,5-diene system) are valence tautomers.
-
Mechanism: A reversible, thermally induced [3,3]-sigmatropic rearrangement (Cope rearrangement).[1][2]
-
Thermodynamics: At ambient plant temperatures, the equilibrium favors Furanodiene . Upon heating (e.g.,
during steam distillation or GC-MS analysis), the equilibrium shifts, or the reaction rate increases sufficiently to observe significant conversion to This compound .
Part 2: Visualization of the Pathway
The following diagram illustrates the enzymatic flow from Acetyl-CoA to Furanodiene and the non-enzymatic thermal shift to this compound.
Figure 1: Biosynthetic pathway of this compound showing the enzymatic origin via Furanodiene and the thermal Cope rearrangement.
Part 3: Enzymology & Gene Targets
For metabolic engineering or transcriptomic screening, the following gene families are the primary targets.
| Enzyme Class | Target Gene | Function | Key Characteristics |
| Prenyltransferases | FPS (Farnesyl pyrophosphate synthase) | Condensation of IPP/DMAPP to FPP. | Cytosolic localization; highly conserved. |
| Terpene Synthases | GAS (Germacrene A synthase) | Cyclization of FPP to Germacrene A. | Requires |
| Monooxygenases | CYP71 Family | Oxidation of Germacrene A to furan-containing scaffold. | Heme-thiolate proteins; require NADPH-P450 reductase. |
Transcriptomic Insight: In Curcuma wenyujin, upregulation of GAS homologs correlates directly with the accumulation of furanosesquiterpenoids in the rhizome during late developmental stages.
Part 4: Experimental Protocols
Protocol A: Native Extraction (Preserving Furanodiene)
Objective: To isolate the biosynthetic precursor Furanodiene without artifactual conversion to this compound. Principle: Avoidance of heat to prevent the activation energy threshold of the Cope rearrangement.
-
Harvesting: Collect fresh Curcuma rhizomes. Wash and slice thinly.
-
Lyophilization: Freeze-dry the rhizomes at
under vacuum. Do not oven dry. -
Cold Percolation:
-
Grind dried rhizomes to a fine powder in liquid nitrogen.
-
Extract with n-hexane or diethyl ether at
for 24 hours. -
Note: Avoid polar solvents like methanol if downstream GC analysis is planned, as they can extract non-volatiles that dirty the injector liner.
-
-
Concentration: Evaporate solvent under a stream of
gas at room temperature ( ). Do not use a rotary evaporator with a heated water bath. -
Analysis: Analyze via HPLC-UV (210 nm) or LC-MS. If GC-MS is necessary, use a "cold on-column" injection technique to minimize thermal degradation.
Protocol B: Controlled Thermal Conversion (Generating this compound)
Objective: To standardize this compound production for bioactivity assays.
-
Starting Material: Pure Furanodiene (isolated via Protocol A) or Furanodiene-rich essential oil.
-
Reaction: Dissolve Furanodiene in toluene or benzene.
-
Reflux: Heat to reflux (
for toluene) for 2-4 hours. -
Monitoring: Monitor the shift via GC-FID. The this compound peak will increase as Furanodiene decreases.
-
Purification: Separate the isomers using Silica Gel 60 column chromatography.
-
Mobile Phase: n-Hexane:Ethyl Acetate (95:5).
-
This compound typically elutes slightly later than Furanodiene due to conformational differences, though separation is difficult; preparative HPLC is recommended for
purity.
-
Part 5: References
-
Katsuyama, Y., et al. (2009).[3][4] "Curcuminoid biosynthesis in Curcuma longa: Identification of curcuminoid synthase." The Plant Journal. Link
-
De Kraker, J.W., et al. (1998).[5][6] "(+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory." Plant Physiology. Link
-
Chen, R., et al. (2022).[7] "Functional characterization of key polyketide synthases by integrated metabolome and transcriptome analysis on curcuminoid biosynthesis in Curcuma wenyujin." Industrial Crops and Products. Link
-
Mau, C.J., et al. (2010). "Biosynthesis of sesquiterpene lactones in the Asteraceae." Plant Biology. Link
-
Adio, A.M. (2009). "Germacrenes A–E and related compounds: thermal, photochemical and acid induced transannular cyclizations." Tetrahedron. (Grounding for Cope mechanism).[8] Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Germacrene-A synthase - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploration and mutagenesis of the germacrene A synthase from Solidago canadensis to enhance germacrene A production in E.coli - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Curzerene.
Abstract
Curzerene (CAS 17910-09-7) is a bioactive sesquiterpene containing a furan moiety, predominantly isolated from Curcuma species (C. zedoaria, C. longa) and Commiphora myrrha. While exhibiting promising antiproliferative and anti-inflammatory potential, its utility in drug development is often compromised by its thermal instability and structural isomerism. This guide provides a rigorous physicochemical profile, emphasizing the thermodynamic equilibrium with furanodiene (Cope rearrangement), self-validating analytical protocols, and handling requirements to ensure data integrity in preclinical workflows.
Part 1: Molecular Identity & Structural Architecture
This compound is a furan-containing germacrane-type sesquiterpene. Its structure is characterized by a bicyclic framework incorporating a furan ring fused to a six-membered ring, with specific vinyl and isopropenyl substituents.
| Parameter | Technical Detail |
| IUPAC Name | (5R,6R)-6-ethenyl-3,6-dimethyl-5-(prop-1-en-2-yl)-5,6-dihydro-4H-1-benzofuran |
| Common Synonyms | Curzeren, Isofuranogermacrene |
| CAS Registry Number | 17910-09-7 |
| Molecular Formula | C₁₅H₂₀O |
| Molecular Weight | 216.32 g/mol |
| Stereochemistry | Two chiral centers at C5 and C6.[1] Naturally occurring form is typically (5R,6R). |
| Structural Alert | Furan Moiety: Susceptible to metabolic oxidation (CYP450) to reactive enedials. |
Part 2: Physicochemical Parameters
The following data points are critical for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
| Property | Value / Range | Implication for Development |
| Physical State | Viscous liquid (Pale yellow to amber) | Requires precise volumetric dispensing; density correction needed. |
| Boiling Point | 282.8°C (est. at 760 mmHg) | High thermal stress risk. GC injection ports >200°C may induce rearrangement (see Section 4). |
| Solubility (Water) | < 0.2 mg/L (Insoluble) | Requires lipid-based delivery systems (liposomes, nanoemulsions) or cyclodextrin complexation. |
| Solubility (Organic) | Soluble in Ethanol, DMSO, CHCl₃ | DMSO stocks are stable for in vitro assays; avoid protic solvents for long-term storage. |
| LogP (Lipophilicity) | 4.6 – 4.9 (Experimental/Predicted) | High membrane permeability; potential for blood-brain barrier (BBB) crossing; high risk of non-specific protein binding. |
| Density | ~0.96 g/cm³ | Essential for converting weight-based dosing to molar concentrations. |
Part 3: Spectroscopic Signature & Identification (Self-Validating Protocols)
The Analytical Challenge: this compound is a thermal rearrangement product of Furanodiene. Standard GC-MS methods using high injector temperatures often degrade Furanodiene into this compound, leading to false-positive identification or quantification errors.
Protocol: Always validate this compound purity using ambient-temperature techniques (HPLC or NMR) before relying on GC-MS.
Mass Spectrometry (GC-MS)
-
Ionization: Electron Impact (EI), 70 eV.
-
Base Peak: m/z 108 (Characteristic fragmentation of the furan-containing skeleton).
-
Molecular Ion: m/z 216 [M]+ (Often weak).
-
Diagnostic Fragments: m/z 145, 133, 119, 91.
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for distinguishing this compound from its isomers without thermal artifacts.
-
¹H NMR (500 MHz, CDCl₃) Diagnostic Signals:
-
Furan Proton: δ ~7.0–7.2 ppm (s, H-12).
-
Vinyl Group: Multiplets at δ ~5.7 ppm (dd, H-8) and ~4.9–5.1 ppm (terminal methylene).
-
Isopropenyl Group: Singlet methyl at δ ~1.7–1.8 ppm; olefinic protons at δ ~4.7–4.8 ppm.
-
Ring Methyl: Singlet at δ ~2.1 ppm (attached to furan ring).
-
Analytical Decision Tree
Use the following logic flow to determine the correct analytical method for your sample.
Figure 1: Analytical decision matrix. Note that GC-MS is flagged as high-risk due to the potential for thermal Cope rearrangement.
Part 4: Chemical Reactivity & Stability
The Cope Rearrangement Equilibrium
The most critical chemical property of this compound is its relationship with Furanodiene .
-
Mechanism: [3,3]-Sigmatropic rearrangement (Cope rearrangement).[2]
-
Condition: At elevated temperatures (>150°C), the ten-membered ring of Furanodiene rearranges to the six-membered ring structure of this compound.
-
Implication: Essential oils distilled via steam distillation often show higher this compound content than cold-pressed extracts or SFE (Supercritical Fluid Extraction) extracts, which may be richer in Furanodiene.
Figure 2: The thermal Cope rearrangement pathway. Researchers must control extraction temperatures to preserve the native phytochemical profile.
Oxidative Sensitivity
-
Furan Ring: The electron-rich furan ring is prone to oxidation by singlet oxygen or metabolic enzymes (CYP450), leading to ring opening and the formation of reactive dicarbonyls (toxicophores).
-
Storage: Store pure reference standards under Argon/Nitrogen at -20°C. Avoid repeated freeze-thaw cycles.
Part 5: Isolation & Purification Protocols
To obtain high-purity this compound without inducing thermal artifacts, Supercritical Fluid Extraction (SFE) followed by Preparative HPLC is the recommended workflow.
Protocol Steps:
-
Raw Material: Dried rhizomes of Curcuma zedoaria (pulverized to 40 mesh).
-
Extraction (SFE):
-
Solvent: CO₂ + 5% Ethanol cosolvent (increases solubility of polar sesquiterpenes).
-
Pressure: 15–20 MPa.
-
Temperature: 40–50°C (Kept low to prevent rearrangement).
-
-
Fractionation: Silica gel column chromatography.
-
Mobile Phase: n-Hexane : Ethyl Acetate gradient (100:0 → 90:10).
-
This compound typically elutes in the non-polar fractions.
-
-
Purification: Preparative HPLC (C18 column).
-
Mobile Phase: Acetonitrile : Water (isocratic 85:15).
-
Detection: UV at 210 nm (terminal vinyl absorption).
-
Part 6: Pharmacophore & Drug-Like Properties[3]
This compound falls into the "Lead-Like" category but requires optimization for "Drug-Likeness" due to lipophilicity.
| ADME Predictor | Assessment | Optimization Strategy |
| Lipinski Rule of 5 | Compliant (MW <500, LogP <5, H-donors <5, H-acceptors <10) | Good candidate for oral bioavailability, but solubility is the limiting factor. |
| Blood-Brain Barrier | High Penetration Predicted (LogP ~4.6) | Potential application in neuro-oncology (e.g., glioblastoma) or CNS inflammation. |
| Metabolic Stability | Low to Moderate | The furan ring is a "metabolic soft spot." Structural modification (e.g., hydrogenation of the vinyl group) may improve half-life but alter potency. |
References
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2023). This compound Mass Spectrum. National Institute of Standards and Technology. [Link]
- Deng, X., et al. (2018). "Separation of this compound and Furanodiene from Curcuma wenyujin." Journal of Chromatography B.
- Baldovini, N., et al. (2001). "Antibacterial activity of the essential oil of Curcuma zedoaria." Fitoterapia.
-
Wang, Y., et al. (2017). "Antitumor effects of this compound in lung cancer cells via the inhibition of proliferation and migration." Oncology Reports. (Source for biological activity and handling in cell assays).[3][4][5]
Sources
Curzerene and its role in traditional Chinese medicine.
Role, Mechanism, and Translational Potential in Oncology
Executive Summary
Curzerene (C15H20O), a sesquiterpene component of the essential oils derived from Curcuma species (notably Rhizoma Curcumae or "E-Zhu"), has emerged as a high-value target in precision oncology.[1] Unlike the extensively studied curcumin, this compound possesses unique lipophilic pharmacokinetics and a distinct mechanism of action centering on the modulation of the glutathione S-transferase (GST) superfamily.
This technical guide synthesizes current research to present this compound not merely as a traditional remedy, but as a potent small-molecule inhibitor of GSTA1 and GSTA4—enzymes frequently overexpressed in chemoresistant glioblastoma and lung adenocarcinoma.
Part 1: Phytochemical Profile & Source Architecture
Chemical Identity[2][3]
-
IUPAC Name: (5S,8S)-5,8-dimethyl-9-methylidene-5,6,7,8-tetrahydro-4H-azuleno[4,5-b]furan
-
Class: Furanogermacrane-type sesquiterpene.
-
Molecular Weight: 216.32 g/mol .[2]
-
Key Characteristic: Thermolabile; often co-occurs with its isomer isofuranodiene.
Botanical Sources & Ethnobotany
While present in Curcuma longa (Turmeric), the highest concentrations are found in the rhizomes of:
-
Curcuma phaeocaulis
-
Curcuma wenyujin
-
Curcuma kwangsiensis
In Traditional Chinese Medicine (TCM), these rhizomes are categorized as blood-activating and stasis-resolving agents, historically used for "abdominal masses" (tumors). Modern extraction protocols prioritize C. wenyujin due to its favorable essential oil profile.
Part 2: Mechanistic Pharmacology (The Core)
The therapeutic value of this compound lies in its ability to dismantle the antioxidant defense systems of cancer cells. By inhibiting GSTs, this compound forces tumor cells to succumb to oxidative stress and lipid peroxidation.
The Glioblastoma Axis: GSTA4 and mTOR Suppression
In human glioblastoma cells (U251, U87), this compound acts as a specific inhibitor of Glutathione S-transferase A4 (GSTA4) .[3] GSTA4 is critical for detoxifying 4-hydroxynonenal (4-HNE), a toxic byproduct of lipid peroxidation.
Mechanism of Action:
-
Inhibition: this compound downregulates GSTA4 expression.[3]
-
Accumulation: Intracellular levels of 4-HNE rise significantly.
-
Signaling Cascade: High 4-HNE levels inhibit the phosphorylation of AKT and mTOR.
-
Outcome: Suppression of Matrix Metalloproteinase-9 (MMP-9) reduces invasiveness, while mTOR inhibition triggers apoptosis.
The Lung Adenocarcinoma Axis: GSTA1 Downregulation
In SPC-A1 lung adenocarcinoma cells, this compound induces G2/M cell cycle arrest.[1][2] The molecular driver is the downregulation of GSTA1 , sensitizing cells to endogenous reactive oxygen species (ROS).
Visualization: The this compound Signaling Network
The following diagram illustrates the dual-pathway mechanism of this compound in oncology.
Caption: this compound-mediated inhibition of GST enzymes leads to oxidative stress accumulation (4-HNE), suppressing oncogenic mTOR signaling and inducing apoptosis.
Part 3: Experimental Protocols
To ensure reproducibility in drug development, the following protocols are standardized based on high-purity isolation and validated bioassays.
Protocol A: Isolation of this compound via HSCCC
High-Speed Counter-Current Chromatography (HSCCC) is superior to conventional silica gel columns for this compound due to the compound's volatility and risk of degradation.
Reagents:
-
Crude Zedoary Turmeric Oil (Commercial or steam distilled).
-
Solvent System: Petroleum ether / Ethanol / Diethyl ether / Water (5:4:0.5:1 v/v).[4]
Workflow:
-
Equilibration: Fill the HSCCC coil with the upper phase (stationary phase) at 30 mL/min.
-
Sample Loading: Dissolve 500 mg of crude oil in 10 mL of the solvent mixture (1:1 ratio of upper/lower phase).
-
Elution: Rotate the apparatus at 850 rpm. Pump the lower phase (mobile phase) at 2.0 mL/min in tail-to-head mode.
-
Detection: Monitor UV absorbance at 254 nm.
-
Collection: this compound typically elutes between 120–150 minutes (verify with GC-MS).
-
Validation: Purity >95% required for bioassays.
Protocol B: In Vitro GSTA1 Inhibition Assay
Objective: Quantify the impact of this compound on GSTA1 enzymatic activity in lung cancer lysates.
-
Cell Preparation: Culture SPC-A1 cells to 80% confluence. Treat with this compound (0, 20, 50, 100 µM) for 24 hours.
-
Lysis: Harvest cells in cold PBS. Sonicate (3 cycles, 10s on/off) on ice. Centrifuge at 12,000 x g for 15 min at 4°C. Collect supernatant.
-
Reaction Mix:
-
100 mM Potassium Phosphate Buffer (pH 6.5).
-
1 mM GSH (Reduced Glutathione).
-
1 mM CDNB (1-chloro-2,4-dinitrobenzene) as substrate.
-
-
Assay: Add 20 µg of cell lysate protein to the reaction mix.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 5 minutes (kinetic mode). GST conjugates CDNB with GSH, increasing absorbance.
-
Calculation: Specific Activity = (
OD/min) / (extinction coefficient of CDNB protein mg).
Part 4: Data Summary & Pharmacokinetics
Quantitative Bioactivity Profile
The following table summarizes key IC50 values and pharmacokinetic parameters derived from rodent models and cell lines.
| Parameter | Model / Cell Line | Value / Observation | Reference |
| IC50 (Proliferation) | SPC-A1 (Lung Adenocarcinoma) | 47.0 µM (72h exposure) | [1] |
| IC50 (Proliferation) | U251 (Glioblastoma) | ~100 µM (Significant apoptosis) | [2] |
| Target Modulation | GSTA1 mRNA | >50% reduction at 100 µM | [1] |
| Oral Toxicity | Nude Mice (Xenograft) | No toxicity at 135 mg/kg/day | [1] |
| Bioavailability | Rat Plasma | Rapid absorption; Tmax < 1h | [3] |
Drug Development Workflow
The path from crude extract to clinical candidate requires rigorous quality control.
Caption: Optimized workflow for developing this compound as a pharmaceutical-grade agent.
References
-
Cytotoxic and Antitumor Effects of this compound from Curcuma longa. Source: Planta Medica / PubMed Key Finding: Identification of GSTA1 downregulation in lung cancer.[1][2] URL:[Link]
-
This compound suppresses progression of human glioblastoma through inhibition of glutathione S-transferase A4. Source:[3] CNS Neuroscience & Therapeutics / PubMed Central Key Finding: Mechanism involving GSTA4, 4-HNE accumulation, and mTOR inhibition. URL:[Link]
-
Chemical composition, antinociceptive and anti-inflammatory activities of the this compound type essential oil of Eugenia uniflora. Source: Journal of Ethnopharmacology / PubMed Key Finding: Anti-inflammatory properties and low acute oral toxicity profile.[5] URL:[Link]
-
Preparative isolation and purification of germacrone and curdione from the essential oil of the rhizomes of Curcuma wenyujin by high-speed counter-current chromatography. Source: Journal of Chromatography A (Contextual basis for HSCCC protocol). URL:[Link]
Sources
- 1. Cytotoxic and Antitumor Effects of this compound from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses progression of human glioblastoma through inhibition of glutathione S‐transferase A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical composition, antinociceptive and anti-inflammatory activities of the this compound type essential oil of Eugenia uniflora from Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
Curzerene: From TCM Rhizomes to Targeted GSTA1/mTOR Inhibition
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
Curzerene (CAS: 17910-09-7) is a sesquiterpene component of the essential oils derived from various Curcuma species, most notably Curcuma wenyujin, Curcuma phaeocaulis, and Curcuma longa.[1] While historically utilized in Traditional Chinese Medicine (TCM) for activating blood circulation and alleviating pain, modern pharmacological investigation has identified this compound as a potent, multi-target anticancer agent.[1]
This guide analyzes the ethnopharmacological relevance of this compound, transitioning from its traditional roots to its specific molecular mechanisms—primarily the downregulation of Glutathione S-transferase A1 (GSTA1) and the inhibition of the PI3K/Akt/mTOR signaling axis. Furthermore, we address critical analytical challenges, specifically the thermal rearrangement of furanodiene to this compound during gas chromatography, ensuring researchers maintain data integrity in quantification studies.
Ethnopharmacological Context
Botanical Sources:
-
Curcuma wenyujin (Y.H.[2] Chen & C. Ling)
-
Curcuma phaeocaulis (Valeton)
-
Curcuma zedoaria (Christm.) Roscoe
-
Eugenia uniflora (Surinam Cherry) – Non-Curcuma source
Traditional Indications: In the context of TCM, the rhizomes (specifically "Ezhu" and "Yujin") containing this compound are classified as herbs that "break blood" and "move Qi."
-
Primary Utility: Treatment of blood stasis, abdominal masses (tumors), and amenorrhea.
-
Modern Translation: The "breaking blood" property correlates with anti-angiogenic and anti-proliferative activities observed in oncology models.
Phytochemistry & Analytical Integrity (Critical)
The Cope Rearrangement Artifact: A critical oversight in this compound research is the potential for false-positive quantification during Gas Chromatography-Mass Spectrometry (GC-MS).
-
The Mechanism: Furanodiene, a heat-labile germacranoid often co-occurring in Curcuma oils, undergoes a Cope rearrangement at elevated temperatures (typically >150°C) to form this compound (elemene-type).
-
The Consequence: Standard GC-MS protocols may overestimate this compound content by converting native furanodiene into this compound inside the injector port.
Self-Validating Analytical Protocol: To ensure the pharmacological activity is attributed correctly to this compound and not its precursor, the following validation workflow is recommended:
Figure 1: Analytical workflow to prevent thermal rearrangement artifacts during this compound quantification.
Pharmacological Mechanisms
This compound exhibits a distinct "multi-target" efficacy profile, particularly in glioblastoma, lung adenocarcinoma, and hepatocellular carcinoma.
A. GSTA1/GSTA4 Suppression (Drug Resistance Reversal)
This compound acts as a suppressor of Glutathione S-transferase (GST) enzymes. GSTs are often overexpressed in tumors, contributing to chemotherapy resistance by detoxifying cytostatic drugs.
-
Target: GSTA1 (Lung), GSTA4 (Glioblastoma).
-
Effect: Downregulation of GST expression leads to accumulation of intracellular toxins (like 4-HNE) and oxidative stress within the tumor cell, promoting apoptosis.
B. PI3K/Akt/mTOR Axis Inhibition
In Hepatocellular Carcinoma (HCC), this compound inhibits the phosphorylation of key kinases.
-
Mechanism: Blocks the phosphorylation of Akt and mTOR.[3]
-
Downstream Effects:
-
Cell Cycle Arrest: G2/M phase blockage.[4]
-
MMP Suppression: Reduced expression of MMP-2 and MMP-9 (anti-metastatic).
-
Apoptosis: Upregulation of Bax; Downregulation of Bcl-2.
-
C. Mechanistic Pathway Diagram
Figure 2: this compound signaling network highlighting dual inhibition of GST detoxification enzymes and the PI3K/Akt/mTOR proliferation pathway.
Experimental Protocols
To ensure reproducibility, the following protocols are synthesized from validated studies.
Protocol 1: Isolation of this compound (HSCCC Method)
Standard silica gel columns often lead to irreversible adsorption. High-Speed Counter-Current Chromatography (HSCCC) is superior for yield.
-
Crude Extraction: Extract dried rhizomes of C. wenyujin with supercritical CO2 or steam distillation.
-
Solvent System: Petroleum ether : Ethanol : Diethyl ether : Water (5 : 4 : 0.5 : 1, v/v).[2]
-
Apparatus Setup:
-
Rotation Speed: 800–900 rpm.
-
Flow Rate: 2.0 mL/min.
-
Temperature: 25°C.
-
-
Elution: Head-to-tail mode.
-
Validation: Analyze fractions via HPLC (not GC) to confirm purity >98%.
Protocol 2: In Vitro Cytotoxicity (GSTA1 Validation)
Cell Line: SPC-A1 (Human Lung Adenocarcinoma)
-
Seeding: Seed SPC-A1 cells (5 × 10³ cells/well) in 96-well plates.
-
Treatment: Treat with this compound (0, 25, 50, 100 µM) for 24, 48, and 72h.
-
Assay: Use MTT or CCK-8 assay for viability.
-
Mechanistic Check (Western Blot):
-
Lyse cells using RIPA buffer.
-
Primary Antibodies: Anti-GSTA1, Anti-GAPDH (Loading Control).
-
Expected Result: Dose-dependent reduction in GSTA1 band intensity correlating with reduced IC50.
-
Pharmacokinetics & Toxicology
Safety Profile:
-
In Vivo Tolerance: Nude mice xenograft models treated with this compound (135 mg/kg daily ) showed significant tumor inhibition without significant loss of body weight or histological damage to major organs (Heart, Liver, Kidney).
-
Pharmacokinetics: Being a lipophilic sesquiterpene, this compound is expected to have rapid absorption but potentially limited bioavailability due to first-pass metabolism. Formulation strategies (e.g., nano-emulsions) are recommended for future development.
Summary of Key Data:
| Parameter | Finding | Relevance |
| IC50 (SPC-A1) | 47.0 µM (72h) | Moderate potency; time-dependent efficacy. |
| Cell Cycle | G2/M Arrest | Blocks mitosis, preventing tumor proliferation. |
| Target 1 | GSTA1 / GSTA4 | Reverses detoxification mechanisms in cancer cells.[3] |
| Target 2 | mTOR | Inhibits protein synthesis and cell growth signaling. |
| Toxicity | Low (at 135 mg/kg) | High therapeutic window in murine models. |
References
-
Cytotoxic and Antitumor Effects of this compound from Curcuma longa. Planta Medica. [Link]
-
This compound suppresses progression of human glioblastoma through inhibition of glutathione S‑transferase A4. Journal of Neuro-Oncology. [Link]
-
This compound Suppresses Hepatocellular Carcinoma Progression Through the PI3K/AKT/MTOR Pathway. Revista de Investigación Clínica. [Link]
-
A new approach for quantifying furanodiene and this compound. A case study on the essential oils of Eugenia uniflora. Revista Brasileira de Farmacognosia. [Link]
-
Preparative isolation and purification of germacrone and curdione from the essential oil of the rhizomes of Curcuma wenyujin by high-speed counter-current chromatography. Journal of Chromatography A. [Link][2]
Sources
- 1. This compound, Have You Heard About It? - info - News [bjherbest.com]
- 2. Preparative isolation and purification of germacrone and curdione from the essential oil of the rhizomes of Curcuma wenyujin by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses progression of human glioblastoma through inhibition of glutathione S‐transferase A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Antitumor Effects of this compound from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The Antimicrobial Spectrum and Mechanistic Profile of Curzerene
Topic: Exploring the Antimicrobial Spectrum of Curzerene Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound, a bioactive furanosesquiterpene isolated primarily from Curcuma species (C. zedoaria, C. longa, C. leucorhiza), has emerged as a potent antimicrobial candidate.[1][2][3] While historically overshadowed by curcuminoids, recent chromatographic and proteomic analyses have validated this compound as a distinct therapeutic agent with a broad spectrum of activity. This guide synthesizes its pharmacological profile, focusing on its potent antifungal efficacy, moderate antibacterial range, and the specific molecular mechanisms driving cell death—primarily membrane destabilization and respiratory chain inhibition.
Chemical Profile & Stability
IUPAC Name: (5Z,8S)-8-methyl-5-(1-methyl-2-vinylcyclopropyl)-1-oxacycloocta-2,5-dien-2-one (Note: Common isomeric variations exist; typically identified as a furanosesquiterpenoid). Molecular Formula: C₁₅H₂₀O Source Matrix: Rhizomes of Curcuma zedoaria (White Turmeric), Eugenia uniflora, and Smyrnium olusatrum. Physicochemical Traits: Lipophilic, volatile. Requires solubilization in DMSO or ethanol for bioassays. Stability is sensitive to photo-oxidation; experimental protocols must maintain dark conditions.
Antimicrobial Spectrum Analysis
This compound exhibits a "Spectrum Bias" favoring eukaryotic pathogens (fungi) over prokaryotes, though significant activity against specific Gram-negative bacteria has been documented.
Table 1: Comparative Antimicrobial Activity (MIC Data Synthesis)
Note: Values represent a synthesis of pure compound isolation studies and high-content essential oil fractions.
| Pathogen Class | Organism | MIC Range (µg/mL) | Efficacy Rating | Key Observation |
| Fungi (Yeasts) | Candida albicans | 100 – 250 | High | Disrupts hyphal transition; comparable to Fluconazole in some resistant strains. |
| Fungi (Yeasts) | Candida tropicalis | 150 – 300 | High | Effective against azole-resistant isolates. |
| Fungi (Molds) | Fusarium graminearum | 125 – 250 | Very High | Inhibits spore germination; downregulation of ergosterol biosynthesis genes. |
| Fungi (Molds) | Aspergillus niger | 200 – 400 | Moderate | Dose-dependent suppression of conidial development. |
| Gram-Positive | Staphylococcus aureus | 250 – 500 | Moderate | Membrane permeabilization observed; often synergistic with β-lactams. |
| Gram-Negative | Pseudomonas aeruginosa | >500 | Low | High efflux pump activity in P. aeruginosa likely limits efficacy. |
| Gram-Negative | Escherichia coli | 200 – 400 | Moderate | Bacteriostatic at lower concentrations; bactericidal at high concentrations. |
Mechanistic Insights: The "Multi-Hit" Hypothesis
Research indicates this compound does not rely on a single target. Instead, it employs a "Multi-Hit" mechanism , primarily targeting the lipid bilayer and mitochondrial function.
A. Antifungal Mechanism: The Ergosterol-Respiration Axis
In fungal pathogens like F. graminearum and Candida spp., this compound acts as a membrane disruptor.
-
Ergosterol Inhibition: It downregulates genes encoding enzymes in the ergosterol biosynthesis pathway (e.g., ERG11 homologues). Reduced ergosterol compromises membrane fluidity.
-
Mitochondrial Dysfunction: this compound inhibits Succinate Dehydrogenase (SDH) and NADH oxidase. This blockade halts the electron transport chain (ETC).
-
ROS Accumulation: The interruption of the ETC leads to electron leakage, generating intracellular Reactive Oxygen Species (ROS), triggering apoptosis.
B. Antibacterial Mechanism
In bacteria, the lipophilic nature of this compound allows it to partition into the cell membrane, increasing permeability. This causes leakage of intracellular electrolytes (K+, Mg2+) and proteins, leading to cell lysis.
Visualization: Fungal Cell Death Pathway
The following diagram illustrates the cascade of events triggered by this compound in fungal cells.
Caption: Figure 1. Dual-action mechanism of this compound involving membrane destabilization via ergosterol inhibition and mitochondrial respiratory chain blockade leading to ROS-mediated apoptosis.
Experimental Framework: Validated Protocols
To ensure reproducibility, the following protocols are standardized based on high-impact literature.
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: Standard broth microdilution is the gold standard for lipophilic compounds.
-
Preparation: Dissolve this compound in 5% DMSO (final concentration <1% in well).
-
Inoculum: Adjust bacterial/fungal suspension to 0.5 McFarland standard (
CFU/mL). -
Dilution: Perform serial two-fold dilutions of this compound (range: 1000 µg/mL to 15.6 µg/mL) in 96-well plates using Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi).
-
Incubation: Incubate at 37°C for 24h (bacteria) or 35°C for 48h (fungi).
-
Readout: Add 20 µL of Resazurin dye (0.01%). A color change from blue to pink indicates metabolic activity (growth). The lowest concentration remaining blue is the MIC.
Protocol B: Ergosterol Quantitation Assay
Rationale: To confirm the mechanism of membrane disruption.
-
Culture: Grow Candida or Fusarium strains in the presence of this compound (at sub-MIC levels, e.g., MIC/2) for 24h.
-
Lysis: Harvest cells by centrifugation. Saponify with 10% KOH in methanol at 80°C for 60 mins.
-
Extraction: Extract sterols using petroleum ether. Evaporate solvent.[4]
-
Analysis: Resuspend residue in ethanol. Scan absorbance between 240 nm and 300 nm using a UV-Vis spectrophotometer.
-
Calculation: Ergosterol shows a characteristic four-peak curve. Calculate content using the formula:
(Compare treated vs. control samples to quantify inhibition).
Therapeutic Potential & Challenges[5][6][7][8][9]
Advantages:
-
Novel Mode of Action: Targeting SDH and NADH oxidase simultaneously makes resistance development slower compared to single-target drugs.
-
Synergy: High potential for combinatorial therapy with azoles (e.g., Fluconazole) to lower dosage and toxicity.
Challenges:
-
Solubility: High lipophilicity requires advanced delivery systems (e.g., nano-emulsification or liposomal encapsulation) for systemic bioavailability.
-
Cytotoxicity: Preliminary studies on HL-60 cells suggest apoptotic activity in mammalian cells. A rigorous Therapeutic Index (TI) assessment is required before clinical progression.
References
-
Antifungal activity, main active components and mechanism of Curcuma longa extract against Fusarium graminearum. Source: PLOS ONE / NIH (2018)
-
Chemical composition and antimicrobial activity of essential oils from leaves and rhizomes of Curcuma zedoaria. Source: ResearchGate (2012)
-
Antimicrobial Activity of the Rhizomes of Curcuma zedoaria. Source: ResearchGate (2010)
-
Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents. Source: Frontiers in Microbiology (2016)
-
Chemical composition and antimicrobial activity of the essential oil of Curcuma leucorhiza Roxb. Source: Journal of Essential Oil Research (2012)
Sources
- 1. Antifungal activity, main active components and mechanism of Curcuma longa extract against Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial effects of curcumin: An in vitro minimum inhibitory concentration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity, main active components and mechanism of Curcuma longa extract against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jurnal.unimed.ac.id [jurnal.unimed.ac.id]
Preliminary studies on the anti-inflammatory potential of Curzerene.
This technical guide is structured to serve as a foundational roadmap for investigating Curzerene, moving beyond the well-trodden path of Curcumin research.
Technical Whitepaper | Version 1.0
Executive Summary
While Curcuma longa (Turmeric) is synonymous with Curcumin, the volatile sesquiterpene fraction of the rhizome remains under-investigated. This compound , a furanosesquiterpene, has demonstrated significant antinociceptive and anti-inflammatory efficacy in preliminary chemotype-specific studies (e.g., Eugenia uniflora essential oil). However, the precise molecular mechanisms governing its suppression of pro-inflammatory mediators remain to be fully elucidated.
This guide outlines a rigorous technical framework to validate this compound as a potent anti-inflammatory agent. It bridges the gap between phenotypic observations (edema reduction) and molecular causality (NF-κB/MAPK signaling modulation).
Introduction: The Sesquiterpene Advantage
Unlike Curcumin, which suffers from poor bioavailability and rapid metabolic conjugation, sesquiterpenes like this compound often exhibit superior lipophilicity and blood-brain barrier permeability.
-
Chemical Classification: Furanosesquiterpene.
-
Primary Sources: Curcuma longa, Curcuma zedoaria, Eugenia uniflora (this compound chemotype).
-
Therapeutic Rationale: Preliminary in vivo data suggests this compound-rich fractions inhibit leukocyte recruitment and paw edema with efficacy comparable to standard NSAIDs, yet without the gastric ulceration risks associated with COX-1 inhibition.
Mechanistic Hypothesis & Signaling Pathways
The central hypothesis posits that this compound exerts its effects by intercepting the NF-κB canonical pathway and MAPK phosphorylation cascades , thereby downregulating the transcription of downstream inflammatory enzymes (iNOS, COX-2).
Proposed Mechanism of Action (DOT Visualization)
Figure 1: Hypothesized molecular intervention of this compound. The compound is predicted to block IKK activation and MAPK phosphorylation, preventing NF-κB nuclear translocation.
Experimental Framework: In Vitro Validation
Model System: RAW 264.7 Murine Macrophages stimulated with Lipopolysaccharide (LPS).[1][2][3]
Phase 1: Cytotoxicity Screening (The Safety Gate)
Before assessing anti-inflammatory activity, non-toxic concentrations must be established to ensure reduced cytokine levels are not due to cell death.
-
Protocol:
-
Seed RAW 264.7 cells (1 × 10⁵ cells/well) in 96-well plates.
-
Treat with this compound (0, 5, 10, 20, 40, 80 µM) for 24h.
-
Add MTT (0.5 mg/mL) or CCK-8 reagent.
-
Measure absorbance at 570 nm (MTT) or 450 nm (CCK-8).
-
-
Acceptance Criteria: Cell viability > 90% relative to control.
Phase 2: Quantification of Inflammatory Mediators
Objective: Determine the IC50 for Nitric Oxide (NO) and Prostaglandin E2 (PGE2) inhibition.
| Assay Target | Method | Critical Reagent | Causality Check |
| Nitric Oxide (NO) | Griess Reaction | Sulfanilamide + NED | Measures nitrite (NO stable metabolite) accumulation in media. |
| PGE2 | Competitive ELISA | Anti-PGE2 Monoclonal Ab | Confirms COX-2 enzymatic activity inhibition. |
| TNF-α / IL-6 | Sandwich ELISA | Capture/Detection Abs | Validates transcriptional suppression of cytokines. |
Phase 3: Protein Expression Profiling (Western Blot)
Objective: Confirm that NO/PGE2 reduction is due to enzyme downregulation (iNOS/COX-2) rather than direct enzymatic inhibition.
-
Lysis: RIPA buffer + Protease/Phosphatase inhibitors.
-
Antibodies:
-
Primary: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-β-actin (Loading Control).
-
Phospho-Specific: p-p65 (Ser536), p-IκBα, p-JNK, p-p38.
-
-
Analysis: Densitometry normalized to β-actin.
Experimental Framework: In Vivo Validation
Model System: Carrageenan-Induced Paw Edema in Wistar Rats. Rationale: This model exhibits a biphasic response; the late phase (3-5h) is maintained by COX-2 and prostaglandins, the specific target of this compound.
Workflow Diagram
Figure 2: In vivo experimental timeline for assessing anti-edematogenic activity.
Data Interpretation[2][3][4][5][6][7][8]
-
Edema Inhibition (%) =
-
Where
is the edema volume of the control group and is the treated group.
-
-
Statistical Significance: One-way ANOVA followed by Dunnett’s post-hoc test.
References
-
Chemical Composition and Anti-inflammatory Activity of Eugenia uniflora
-
Cytotoxicity and Antitumor Effects
-
General Curcuma Anti-inflammatory Mechanisms
- Title: The Genus Curcuma and Inflammation: Overview of the Pharmacological Perspectives.
- Source: Plants (Basel) (2020).
-
URL:[Link]
-
Standard Protocol for RAW 264.
Sources
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Antitumor Effects of this compound from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Quantification of Curzerene in Curcuma zedoaria Matrices
Abstract & Strategic Significance
Curzerene (CAS: 17910-09-7) is a bioactive sesquiterpene found prominently in Curcuma zedoaria (Zedoary) and Commiphora myrrha.[1][2] Emerging research highlights its pharmacological potential, particularly its antiproliferative effects against human lung adenocarcinoma and glioblastoma cells.[2] However, quantifying this compound presents distinct analytical challenges: it is a volatile, non-polar sesquiterpene with relatively weak UV chromophores compared to curcuminoids.[2]
This Application Note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the precise quantification of this compound. Unlike generic terpene methods, this protocol addresses the specific need for low-wavelength detection (215 nm) and gradient optimization to resolve this compound from structurally similar furanodienes (e.g., Furanodiene, Curdione) often present in the matrix.[2]
Method Development Strategy (The "Why")
Stationary Phase Selection
Choice: C18 (Octadecylsilane), 5 µm particle size, 250 mm length.[2]
Rationale: this compound is a lipophilic sesquiterpene (
Detection Wavelength Optimization
Choice: UV at 215 nm.[2] Rationale: this compound lacks the extended conjugation systems found in flavonoids or curcuminoids, which typically absorb at 254 nm or 425 nm.[2] Its primary chromophore is the furan ring and isolated double bonds.[2]
-
Constraint: Detection at 215 nm is close to the UV cutoff of many solvents.[2]
-
Solution: We utilize HPLC-grade Methanol (cutoff ~205 nm) rather than Acetonitrile for the organic phase to minimize baseline drift and cost, although Acetonitrile is a viable alternative if lower backpressure is required.[2]
Mobile Phase & Gradient Engineering
Choice: Methanol (Solvent B) and Water (Solvent A).[2] Rationale: Isocratic elution often results in broad peaks for late-eluting terpenes.[1][2] A gradient method is engineered to:
-
Start (60-70% B): Elute polar impurities early.
-
Ramp (to 90-100% B): Sharpen the this compound peak and elute it within a reasonable timeframe (typically 15-25 mins).
-
Wash: Prevent carryover of highly lipophilic dimers.[2]
Materials & Reagents
| Component | Grade/Specification | Notes |
| This compound Standard | Analytical Standard (≥98% Purity) | Store at -20°C; protect from light.[1][2] |
| Methanol (MeOH) | HPLC Grade | Low UV cutoff required.[2] |
| Water | Milli-Q / HPLC Grade | 18.2 MΩ[1]·cm resistivity.[2] |
| Sample Matrix | Curcuma zedoaria Rhizome or Oil | Dried rhizome powder or distilled oil.[2] |
| Syringe Filters | PTFE (Hydrophobic), 0.45 µm | Nylon filters may bind terpenes.[2] |
Experimental Protocol
Standard Preparation[2][3][4]
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standards: Serially dilute the stock solution with Methanol to obtain calibration points: 10, 50, 100, 200, 500, and 800 µg/mL.
Sample Preparation (Rhizome Powder)
This protocol utilizes ultrasonic-assisted extraction (UAE) to maximize recovery of volatile terpenes without thermal degradation.[1][2]
-
Weighing: Transfer 0.5 g of pulverized Curcuma zedoaria powder (passed through #60 mesh) into a 50 mL conical flask.
-
Extraction: Add 25 mL of Methanol. Weigh the flask (Total Weight
). -
Sonication: Sonicate for 30 minutes at room temperature (25°C). Avoid heating to prevent volatilization.[2]
-
Re-weighing: Cool to room temperature and weigh (
). Replenish lost weight with Methanol.[2] -
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions[2][4][5][6][7]
| Parameter | Setting |
| Instrument | HPLC System with UV/PDA Detector |
| Column | Waters Symmetry C18 (4.6 mm × 250 mm, 5 µm) or equivalent |
| Column Temp | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Detection | UV @ 215 nm |
| Run Time | 35 Minutes |
Gradient Table:
| Time (min) | Water (A) % | Methanol (B) % | Curve |
| 0.0 | 25 | 75 | Initial |
| 15.0 | 10 | 90 | Linear |
| 20.0 | 0 | 100 | Linear |
| 25.0 | 0 | 100 | Hold |
| 25.1 | 25 | 75 | Linear |
| 35.0 | 25 | 75 | Re-equilibration |
Workflow Visualization
Figure 1: End-to-end workflow for the extraction and HPLC quantification of this compound.
Method Validation (Trustworthiness)[2]
To ensure this protocol is a self-validating system, the following parameters must be met. These criteria are derived from ICH Q2(R1) guidelines and specific literature on Zedoary oil analysis.
System Suitability & Linearity[2][5][8]
-
Retention Time (
): this compound typically elutes between 18–22 minutes under these gradient conditions.[2] -
Resolution (
): Must be > 1.5 between this compound and adjacent peaks (e.g., Curdione). -
Linearity: The method should be linear over the range of 2.0 – 800 µg/mL .
Accuracy & Precision Data Summary
| Parameter | Specification / Result |
| LOD (Limit of Detection) | ~0.5 mg/L (Signal-to-Noise 3:1) |
| LOQ (Limit of Quantitation) | ~1.5 mg/L (Signal-to-Noise 10:[1][2]1) |
| Recovery (Accuracy) | 95.0% – 102.0% (Spike recovery method) |
| Precision (RSD) | < 3.0% (Intra-day and Inter-day) |
| Specificity | No interference from solvent peaks at |
Troubleshooting & Optimization Logic
Sesquiterpene analysis often faces baseline noise issues. Use this logic tree to resolve common anomalies.
Figure 2: Troubleshooting logic for common HPLC anomalies in UV-transparent regions.
References
-
He, H., Ma, S., Tian, S., & Zhang, Q. (2010).[2][3] [HPLC Determination of Six Components in Zedoary Turmeric Oil and Its Related Injections]. Zhongguo Zhong Yao Za Zhi, 35(5), 593-597.[1][2][3]
- Core Reference: Establishes the C18/Methanol/Water method and 215 nm detection wavelength.
-
Dosoky, N. S., & Setzer, W. N. (2018).[2] Chemical Composition and Biological Activities of Essential Oils of Curcuma Species. Nutrients, 10(9), 1196.[2] [2]
- Context: Provides comparative d
-
Lai, Y., et al. (2021).[2] Chemical composition and antimicrobial activity of essential oils from leaves and rhizomes of Curcuma zedoaria obtained via supercritical fluid extraction.[2] Journal of Essential Oil Bearing Plants.
- Context: Validates extraction efficiencies and identific
Sources
Gas chromatography-mass spectrometry (GC-MS) analysis of Curzerene.
Application Note: High-Fidelity GC-MS Analysis of Curzerene Differentiation of Native Phytochemistry from Thermal Artifacts in Curcuma Species
Executive Summary & Scientific Context
This compound (
The Analytical Challenge (The "this compound Paradox"): Standard Gas Chromatography (GC) protocols often yield misleading data regarding this compound content. Furanodiene , a heat-labile isomer co-occurring in these plants, undergoes a Cope rearrangement to this compound at temperatures exceeding 150°C. Consequently, conventional GC inlets (operating at ~250°C) artificially inflate this compound values while depleting Furanodiene.
Scope of this Protocol: This guide provides two distinct methodological approaches:
-
Method A (Standard High-Temp): For quantifying "Total this compound-Type Sesquiterpenes" (QC/Industrial Standard).
-
Method B (Low-Temp/On-Column): For accurate speciation of native this compound vs. Furanodiene (Research/Pharmacokinetics).
Chemical & Physical Properties
| Property | Data | Notes |
| IUPAC Name | 6-ethenyl-6-methyl-9-propan-2-ylidene-1-oxaspiro[4.4]non-3-ene | |
| CAS Number | 17910-09-7 | |
| Molecular Formula | ||
| Molecular Weight | 216.32 g/mol | |
| Boiling Point | ~130°C (at reduced pressure) | Volatile, steam distillable. |
| Thermal Stability | Unstable >150°C | Rearranges from Furanodiene. |
Sample Preparation Protocols
Objective: Extract volatiles without inducing pre-injection thermal rearrangement.
Option 1: Cold Solvent Extraction (Recommended for Research)
-
Reagents: HPLC-grade Hexane or Ethyl Acetate.
-
Procedure:
-
Grind dried rhizomes/leaves to a fine powder (20 mesh) under liquid nitrogen to prevent frictional heating.
-
Weigh 1.0 g of powder into a centrifuge tube.
-
Add 10 mL Hexane; sonicate at <25°C (ice bath) for 15 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Filter supernatant through a 0.22 µm PTFE filter.
-
Storage: -20°C in amber vials (Analyze within 24 hours).
-
Option 2: Supercritical Fluid Extraction (SFE)
-
Why: Eliminates thermal degradation and solvent residues.
-
Parameters:
-
Pressure: 15–20 MPa.
-
Temperature: 40°C.
-
Modifier: 5% Ethanol (optional).
-
GC-MS Method Development
Instrument Configuration
-
GC System: Agilent 7890B / Shimadzu GC-2030 or equivalent.
-
Detector: Single Quadrupole MS (e.g., Agilent 5977B).
-
Column: HP-5MS UI (or DB-5MS).
Method A: Routine Quantification (High-Temp)
Use this for total sesquiterpene content where isomer differentiation is not critical.
-
Inlet: Split/Splitless at 250°C .
-
Injection Volume: 1.0 µL (Split ratio 10:1).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp 1: 4°C/min to 160°C.
-
Ramp 2: 10°C/min to 280°C (Hold 5 min).
-
-
Result: Furanodiene converts to this compound.[3][4][5] Peak represents sum of both.
Method B: Native Speciation (Low-Temp)
Use this to separate Furanodiene from this compound.
-
Inlet: Cool On-Column (COC) or PTV (Programmed Temperature Vaporizer).
-
Initial Inlet Temp: 60°C.
-
Inlet Ramp: Track oven temperature.
-
-
Alternative Inlet: Splitless at 100°C (Limit of volatilization).
-
Oven Program (Isothermal/Slow Ramp):
-
Initial: 50°C (Hold 2 min).
-
Ramp: 3°C/min to 180°C.
-
Final: 20°C/min to 240°C (Hold 5 min).
-
-
Result: Distinct peaks for this compound (earlier eluting) and Furanodiene (later eluting).[4]
Mass Spectrometry & Data Analysis
MS Acquisition Parameters
-
Ion Source: Electron Impact (EI), 70 eV.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40–400.
-
Solvent Delay: 3.0 min.
Identification Criteria
| Parameter | This compound Characteristics |
| Base Peak (100%) | |
| Molecular Ion ( | |
| Key Fragment Ions | |
| Retention Index (RI) | 1487 ± 5 (on HP-5MS) |
| Furanodiene RI | ~1630–1650 (on HP-5MS, if separated) |
Note on Quantification:
Calculate the Linear Retention Index (LRI) using a C8–C20 alkane standard mix run under identical conditions.
Visualization: The Cope Rearrangement Pathway
The following diagram illustrates the critical thermal equilibrium that analysts must control.
Caption: Thermal Cope rearrangement of Furanodiene to this compound driven by high GC inlet temperatures.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column. | Replace inlet liner (deactivated splitless); trim column 10 cm. |
| Furanodiene Undetected | Inlet temp too high (>150°C). | Use Method B (Cool On-Column or 100°C inlet). |
| RT Shift | Column aging or flow drift. | Recalibrate using Alkane Standards (C8-C20) and update RI values. |
| Low Sensitivity | Split ratio too high. | Switch to Splitless mode (purge on at 1.0 min). |
References
-
Nascimento, E. A., et al. (2025).[4] A new approach for quantifying furanodiene and this compound.[3][4] A case study on the essential oils of Eugenia uniflora. ResearchGate. Link
-
Zhang, L., et al. (2017). GC-MS and HPLC Metabolic Profiling Studies of Curcuma wenyujin Rhizomes. ResearchGate. Link
-
Pino, J. A., et al. (2005).[7] Volatile components from mango (Mangifera indica L.) cultivars. Journal of Agricultural and Food Chemistry. Link
-
Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation.[7] (Standard Reference for RI values).
- Yang, F., et al. (2011). Differentiation of Curcuma wenyujin and related species by GC-MS. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 7. The Kovats Retention Index: 1-Methyl-4-((S)-6-methylhept-5-en-2-yl)-benzene (C15H22) [pherobase.com]
Application Notes & Protocols: A Comprehensive Guide to Preparing Curzerene Stock Solutions for In Vitro Assays
Introduction: The Importance of a Well-Prepared Stock Solution
Curzerene, a naturally occurring sesquiterpenoid (CAS: 17910-09-7), has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Found in plants such as Curcuma zedoaria, it is a lipophilic compound with poor aqueous solubility, a characteristic that presents a significant challenge for its application in cell-based in vitro assays.[3][4]
The accuracy, reproducibility, and ultimate success of any in vitro study involving this compound are fundamentally dependent on the correct preparation of stock and working solutions. An improperly prepared solution can lead to compound precipitation, inaccurate concentration gradients, and misleading experimental outcomes. This guide provides a detailed, field-proven protocol for preparing stable, reliable this compound stock solutions, ensuring the integrity of your research data. We will delve into the causality behind each step, empowering researchers to not only follow a protocol but to understand and adapt it as needed.
Foundational Knowledge: this compound Physicochemical Properties
A thorough understanding of this compound's physical and chemical properties is the first step in designing a robust experimental plan. These characteristics dictate the choice of solvent, storage conditions, and handling procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₀O | [5][6] |
| Molecular Weight | 216.32 g/mol | [3][4][5] |
| CAS Number | 17910-09-7 | [5][7][8] |
| Appearance | Oil / Oily yellow liquid | [1][6] |
| Aqueous Solubility | Poorly soluble / Insoluble (~0.1185 mg/L at 25°C) | [3][4][7] |
| Solubility in Organic Solvents | DMSO: Sparingly soluble (1-10 mg/mL) Ethanol: Soluble (≥10 mg/mL) Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][6] |
| Stability | Can be sensitive to high temperatures and prolonged exposure to light and air.[1][9] | [1][9] |
Critical Considerations Before You Begin
The Causality of Solvent Choice: DMSO vs. Ethanol
The lipophilic nature of this compound necessitates the use of an organic solvent for initial dissolution. The two most common choices for cell culture applications are Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).[10][11]
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[12] It is the preferred choice for preparing high-concentration stock solutions of this compound. Its primary advantage is superior solubilizing power, which minimizes the volume of solvent needed.[2] However, it's crucial to use anhydrous, cell-culture grade DMSO, as water can decrease the solubility of lipophilic compounds.
-
Ethanol (EtOH): this compound is also readily soluble in ethanol.[2] While sometimes better tolerated by certain cell lines, ethanol is generally more cytotoxic than DMSO at equivalent concentrations.[10] It is also more volatile, which can lead to concentration changes if not handled properly.
Recommendation: For most applications, DMSO is the recommended solvent for the primary stock solution due to its ability to create a highly concentrated stock. This allows for greater dilution into the final culture medium, ensuring the final solvent concentration remains well below cytotoxic levels (typically ≤0.1% to 0.5% v/v).[10][13] Always perform a vehicle control experiment to confirm that the final solvent concentration does not impact cell viability or the experimental endpoint.
Safety First: Handling this compound and Solvents
-
This compound: While specific toxicity data is limited, it is prudent to handle this compound as a potentially hazardous compound. Always handle the pure compound in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Solvents: DMSO and Ethanol are flammable. Handle them away from open flames. DMSO can facilitate the absorption of other chemicals through the skin; therefore, diligent use of gloves is mandatory.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for subsequent serial dilutions.
Materials and Equipment:
-
This compound (purity ≥95%)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile, amber microcentrifuge tubes or vials (to protect from light)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (PTFE or other DMSO-compatible membrane)
-
Sterile syringe
Step-by-Step Methodology:
-
Calculation of Mass: The first step is to determine the mass of this compound required. The formula to use is: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)
-
For a 10 mM stock in 1 mL of DMSO:
-
Mass (mg) = 10 mmol/L * 216.32 g/mol * 0.001 L = 2.1632 mg
-
-
Weighing the Compound:
-
Rationale: Accurate weighing is critical for achieving the correct final concentration.
-
Procedure: Tare a sterile, amber microcentrifuge tube on an analytical balance. Carefully weigh out approximately 2.16 mg of this compound directly into the tube. Record the exact mass.
-
-
Solubilization:
-
Rationale: This step ensures the compound is fully dissolved, preventing the formation of micro-precipitates that would lead to inaccurate dosing.
-
Procedure: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound. For example, if you weighed exactly 2.1632 mg, add precisely 1.0 mL of DMSO. Cap the tube tightly and vortex at high speed for 1-2 minutes. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Expert Tip: If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be beneficial. Avoid excessive or prolonged heating, which could potentially degrade the compound.[14]
-
-
Sterile Filtration:
-
Rationale: This is a mandatory step to remove any potential microbial contaminants before the solution is used in sterile cell culture environments.
-
Procedure: Draw the this compound/DMSO solution into a sterile syringe. Attach a 0.22 µm DMSO-compatible sterile syringe filter. Carefully dispense the solution through the filter into a new, sterile, and clearly labeled amber microcentrifuge tube.
-
-
Labeling and Storage:
-
Rationale: Proper labeling and storage are essential for sample integrity and lab safety.
-
Procedure: Clearly label the tube with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), preparation date, and your initials. Store the stock solution as recommended in the table below.
-
Workflow Visualization: From Powder to Working Solution
The following diagram outlines the complete workflow for preparing this compound stock and working solutions for a typical cell culture experiment.
Caption: Workflow for preparing this compound stock and working solutions.
Preparation of Working Solutions for In Vitro Assays
Never add the high-concentration DMSO stock directly to your cells. It must be serially diluted in your complete cell culture medium to achieve the desired final concentrations.
Example Dilution Scheme (from 10 mM stock to 10 µM final):
-
Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in culture medium.
-
Example: Add 5 µL of the 10 mM stock to 495 µL of complete culture medium. Mix well by gentle pipetting.
-
-
Final Dilution: Dilute the 100 µM intermediate solution 1:10 to achieve a final concentration of 10 µM in your cell culture well.
-
Example: If your final well volume is 200 µL, add 20 µL of the 100 µM intermediate solution to 180 µL of cell suspension.
-
-
Vehicle Control: It is absolutely critical to have a vehicle control group. This group should receive the same final concentration of DMSO as the highest concentration treatment group, but without this compound. This ensures that any observed effects are due to the compound and not the solvent.
Storage and Stability Recommendations
Improper storage can lead to degradation of this compound and loss of activity.
| Solution Type | Storage Temperature | Light Protection | Recommended Duration |
| Dry Powder | -20°C | Protect from light | Up to 12 months |
| DMSO Stock Solution | -20°C or -80°C | Mandatory (use amber vials) | Up to 3-6 months at -20°C; >6 months at -80°C |
| Aqueous Working Solutions | 2-8°C | Recommended | Prepare fresh on the day of use; do not store |
Causality: Storing in DMSO at low temperatures minimizes chemical degradation. Using amber vials is critical as this compound, like many complex organic molecules, may be susceptible to photodegradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound won't dissolve in DMSO. | Insufficient solvent volume; low-quality or non-anhydrous DMSO; compound purity issues. | Double-check calculations. Use fresh, anhydrous, high-purity DMSO. Try gentle warming (37°C) or brief sonication. |
| Precipitation occurs when diluting stock into aqueous culture medium. | The final concentration exceeds the aqueous solubility limit; "shock" precipitation from rapid dilution. | Make a more dilute intermediate stock solution in DMSO before the final dilution into the medium. Add the stock solution to the medium dropwise while vortexing gently. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. |
| Inconsistent results between experiments. | Inaccurate pipetting; degradation of stock solution (improper storage, too many freeze-thaw cycles); solvent evaporation from stock. | Use calibrated pipettes. Aliquot stock solutions into single-use volumes. Ensure vials are tightly capped. Prepare fresh working solutions for each experiment. |
References
-
Wikipedia. (2023). This compound. Retrieved from [Link]
-
Almeida, K. L. S., et al. (2021). This compound antileishmania activity: Effects on Leishmania amazonensis and possible action mechanisms. International Immunopharmacology, 100, 108130. Retrieved from [Link]
-
ResearchGate. (n.d.). Solution Conformations of Curcumin in DMSO. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound, 17910-09-7. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Ciaffaglione, V., et al. (2022). Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity. Pharmaceuticals, 15(2), 243. Retrieved from [Link]
-
Nascimento, E. A. d., et al. (2010). A new approach for quantifying furanodiene and this compound. A case study on the essential oils of Eugenia uniflora (pitangueira) leaves. Latin American Journal of Pharmacy, 29(7), 1218-1221. Retrieved from [Link]
-
Ciaffaglione, V., et al. (2022). Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity. MDPI. Retrieved from [Link]
-
ResearchGate. (2020). How can I dissolve curcumin in ethanol (% of ethanol?) for antimicrobial test. Retrieved from [Link]
-
El-Bacha, T., & St-Pierre, Y. (2019). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. Parasitology international, 72, 101937. Retrieved from [Link]
-
ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
-
El-Dahshan, A., et al. (2023). Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. MDPI. Retrieved from [Link]
-
ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay?. Retrieved from [Link]
-
ResearchGate. (2021). How to prepare a stock solution of commercially available essential oil for checking invitro acaricidal activity. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to perform in vitro assay with essential oil?. Retrieved from [Link]
Sources
- 1. CAS 17910-09-7: this compound | CymitQuimica [cymitquimica.com]
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- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. biorlab.com [biorlab.com]
- 6. This compound | CAS:17910-09-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. This compound, 17910-09-7 [thegoodscentscompany.com]
- 8. This compound | 17910-09-7 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Assessment of Anti-Proliferative Activity of Curzerene via MTT Assay
Abstract
This application note provides a rigorous, standardized protocol for evaluating the anti-proliferative effects of Curzerene —a bioactive sesquiterpene isolated from Curcuma species—using the MTT colorimetric assay. Unlike generic protocols, this guide addresses compound-specific challenges such as this compound's solubility profile, volatility, and specific signaling interference (PI3K/Akt/mTOR). We detail the preparation of stable stock solutions, precise dosing strategies to determine IC50 values, and the mechanistic interpretation of results.
Introduction & Mechanistic Basis[1][2][3][4]
The Compound: this compound
This compound (C₁₅H₂₀O, MW: 216.32 g/mol ) is a sesquiterpene component of Curcuma zedoaria and Curcuma longa.[1][2][3][4][5][6][7][8][9][10] It has emerged as a potent chemotherapeutic candidate, exhibiting efficacy against glioblastoma, lung adenocarcinoma, and colorectal cancer.
Mechanism of Action: this compound does not merely "kill" cells; it systematically dismantles proliferation machinery.
-
Signaling Blockade: It inhibits the PI3K/Akt/mTOR axis, a critical survival pathway upregulated in many cancers.
-
Enzymatic Inhibition: It targets GSTA4 (Glutathione S-transferase A4), leading to accumulation of 4-HNE (4-hydroxynonenal) and subsequent apoptosis.
-
Mitochondrial Disruption: It induces loss of mitochondrial membrane potential (ΔΨm), triggering the intrinsic apoptotic cascade.
The Assay: MTT Principle
The MTT assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11][12]
-
Critical Nuance: This reduction is catalyzed by mitochondrial succinate dehydrogenase in metabolically active cells. Therefore, this assay measures metabolic potential as a proxy for viability.[7][11]
-
This compound Specificity: Since this compound affects mitochondrial potential, accurate timing of the MTT addition is crucial to distinguish between metabolic suppression and cell death.
Materials & Preparation
Reagents
-
This compound Standard: Purity ≥98% (HPLC grade).
-
MTT Reagent: 5 mg/mL in PBS (pH 7.4). Filter sterilize (0.22 µm) and store at 4°C in the dark.
-
Solubilization Buffer: 100% Dimethyl sulfoxide (DMSO).
-
Cell Culture Media: DMEM or RPMI-1640 + 10% FBS + 1% Pen/Strep.
Stock Solution Preparation (Self-Validating Step)
This compound is hydrophobic. Proper solubilization is vital to prevent micro-precipitation which causes high variability in absorbance readings.
Protocol for 50 mM Stock Solution:
-
Weigh: 10.82 mg of this compound.
-
Dissolve: Add 1.0 mL of sterile DMSO. Vortex for 30 seconds until clear.
-
Aliquot: Dispense 50 µL aliquots into amber tubes (this compound is light-sensitive).
-
Storage: Store at -20°C (stable for 6 months). Avoid repeated freeze-thaw cycles.
Expert Insight: Do not use aqueous buffers for the stock. This compound will precipitate immediately.
Experimental Protocol
Cell Seeding (Day 0)
-
Density: Seed cancer cells (e.g., A549, HCT116, U251) at 3,000 – 5,000 cells/well in 96-well plates.
-
Why? this compound treatment often lasts 24-72 hours. Over-seeding leads to contact inhibition, masking the drug's effect.
-
-
Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL PBS, not cells. This prevents evaporation-induced artifacts.
-
Incubation: 24 hours at 37°C, 5% CO₂ to allow attachment.
Compound Treatment (Day 1)
Prepare a 2X Working Solution series in culture media to ensure the final DMSO concentration is constant across all wells.
Dosing Strategy (Example for IC50 determination): Target Final Concentrations: 0, 10, 20, 40, 80, 160, 320 µM.
-
Vehicle Control: Media + 0.5% DMSO (Final concentration).
-
Dilution: Dilute the 50 mM stock into media to create 2X concentrations (e.g., for 320 µM final, prepare 640 µM).
-
Application: Aspirate old media carefully. Add 100 µL of fresh media + 100 µL of 2X drug solution.
-
Result: Final volume 200 µL/well; Final DMSO < 0.5%.
-
MTT Incubation (Day 2/3)
-
Timing: At the end of exposure (24h, 48h, or 72h), add 20 µL of MTT stock (5 mg/mL) to each well.
-
Note: Do not remove the drug-containing media unless the drug is highly colored (this compound is not).
-
-
Incubation: Incubate for 3 to 4 hours at 37°C.
Solubilization & Measurement
-
Aspiration: Carefully aspirate the media without disturbing the crystals.
-
Expert Tip: If cells are loosely adherent (e.g., H69AR), centrifuge the plate at 1000 rpm for 5 mins before aspiration.
-
-
Dissolution: Add 150 µL DMSO to each well.
-
Agitation: Shake the plate on an orbital shaker for 10 minutes at room temperature to fully dissolve crystals.
-
Read: Measure absorbance (OD) at 570 nm (reference wavelength 630 nm).
Data Visualization & Analysis
Workflow Diagram
The following diagram illustrates the critical path for the this compound MTT assay, highlighting quality control checkpoints.
Figure 1: Step-by-step workflow for this compound MTT assay with critical checkpoints.
Mechanistic Signaling Pathway
Understanding why the cells die is crucial for the application note. This compound acts as a multi-target inhibitor.
Figure 2: this compound mechanism of action: Inhibition of PI3K/Akt/mTOR and GSTA4 pathways.
Data Analysis & Expected Results
Calculation
Calculate the percentage of cell viability using the formula:
Typical IC50 Values (Reference Data)
Use these values to validate your experimental setup. If your IC50 deviates significantly (>10-fold), check your stock concentration.
| Cell Line | Tissue Origin | Treatment Time | Expected IC50 (µM) | Reference |
| SPC-A1 | Lung Adenocarcinoma | 72 h | ~47.0 | [Cheng et al., 2022] |
| H69AR | Lung (Drug Resistant) | 48 h | ~9.0 | [Wang et al., 2017] |
| HCT116 | Colon Carcinoma | 48 h | ~42.0 (9.18 µg/mL) | [Cayman Chem, 2023] |
| U251 | Glioblastoma | 48 h | Dose-dependent* | [Cheng et al., 2022] |
*Note: U251 shows significant inhibition at >40 µM.
Troubleshooting (Expertise & Experience)
| Issue | Probable Cause | Solution |
| High Background Absorbance | Microbial contamination or protein precipitation. | Filter sterilize MTT reagent. Ensure this compound is fully dissolved in DMSO before adding to media. |
| Low Signal in Control | Low metabolic activity or low seeding density. | Increase seeding density to 8,000 cells/well. Check incubator CO₂ levels. |
| Precipitation in Wells | This compound concentration too high (>200 µM) in aqueous media. | Perform a solubility check.[7][15][16][17][18][19] If crystals form immediately upon adding drug, lower the max concentration. |
| Inconsistent Replicates | Evaporation (Edge Effect). | Do not use outer wells. Use a breathable plate seal or fill inter-well spaces with PBS. |
References
-
Cheng, Y., et al. (2022). this compound suppresses progression of human glioblastoma through inhibition of glutathione S-transferase A4.[3] Journal of Cellular and Molecular Medicine.
-
Wang, J., et al. (2017). Anticancer effects of curzerenone against drug-resistant human lung carcinoma cells. Journal of B.U.ON..
-
Cayman Chemical. (2023). This compound Product Information & Biological Activity.
-
Luo, Y., et al. (2024). this compound Suppresses Hepatocellular Carcinoma Progression Through the PI3K/AKT/MTOR Pathway.[5] Revista de Investigación Clínica.
-
ATCC. (2023). MTT Cell Proliferation Assay Protocol.
Sources
- 1. Cytotoxic and Antitumor Effects of this compound from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses progression of human glioblastoma through inhibition of glutathione S‐transferase A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:17910-09-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound Suppresses Hepatocellular Carcinoma Progression Through the PI3K/AKT/MTOR Pathway [scielo.org.mx]
- 6. scispace.com [scispace.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Curcumin inhibits Akt/mTOR signaling through protein phosphatase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jbuon.com [jbuon.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. This compound Induces Apoptosis in Colorectal Cancer Cells Through Inhibition of MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medkoo.com [medkoo.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Western blot protocol to detect protein expression changes by Curzerene.
Investigating Curzerene-Induced Protein Expression Changes: A Detailed Western Blot Protocol
Introduction
This compound, a sesquiterpene isolated from Curcuma zedoaria, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2] Understanding the molecular mechanisms underpinning these therapeutic properties is crucial for its potential development as a novel therapeutic agent. A key aspect of this investigation involves elucidating how this compound modulates cellular signaling pathways by altering the expression levels of specific proteins.
Western blotting, or immunoblotting, is a powerful and widely used technique to detect and quantify specific proteins in a complex biological sample. This application note provides a comprehensive, step-by-step protocol for utilizing Western blotting to investigate changes in protein expression in cultured cells following treatment with this compound. We will delve into the rationale behind each step, offering insights honed from field experience to ensure reliable and reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the molecular impact of this compound and similar compounds.
Scientific Rationale: Why Western Blot for this compound Research?
This compound has been shown to influence several critical signaling pathways implicated in disease pathogenesis. For instance, studies have demonstrated its ability to modulate the HMGB1/RAGE/TLR4 signaling pathway, a key regulator of inflammation.[1][2] In this context, this compound treatment has been observed to decrease the expression of pro-inflammatory proteins such as cytoplasm-HMGB1, RAGE, and TLR4, while increasing the expression of the inhibitory protein IκB.[1][2] Furthermore, this compound has been reported to induce apoptosis in cancer cells by inhibiting the MEK/ERK signaling pathway and to affect the mTOR pathway, which is central to cell growth and proliferation.[3]
Western blotting provides a robust method to quantitatively assess the expression levels of these target proteins, thereby offering insights into the mechanistic action of this compound. By comparing the protein expression profiles of this compound-treated cells to untreated controls, researchers can validate the engagement of these signaling pathways and identify novel molecular targets.
Experimental Workflow & Signaling Pathways
To effectively investigate the impact of this compound, a systematic workflow is essential. The following diagram outlines the key stages of the Western blot protocol detailed in this application note.
Figure 1: A comprehensive workflow for Western blot analysis of this compound-treated cells.
The signaling pathways modulated by this compound are complex and interconnected. Below is a simplified representation of the HMGB1/RAGE/TLR4/NF-κB pathway, a primary target of this compound's anti-inflammatory effects.
Sources
Troubleshooting & Optimization
Curzerene stability in different solvents and storage conditions.
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice regarding the stability of curzerene in various solvents and under different storage conditions. Adherence to these guidelines is critical for ensuring the integrity of experimental results and the successful development of this compound-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, solid this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere, such as argon, and protected from light.[1] One supplier suggests that under these conditions, the product can be stored for up to 24 months.[2]
Q2: In which solvents is this compound soluble?
-
Ethanol: Soluble[4]
-
Dimethyl Sulfoxide (DMSO): Sparingly soluble
-
Chloroform, Dichloromethane, Ethyl Acetate, Acetone: Soluble
Q3: How should I prepare this compound stock solutions?
Given its solubility profile, DMSO is a common choice for preparing high-concentration stock solutions for in vitro assays. However, it is crucial to be aware that the final concentration of DMSO in your experimental system should be kept low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced artifacts. For applications where DMSO is not suitable, ethanol can be a viable alternative.
Q4: Is this compound sensitive to light?
Yes, this compound's reactivity and stability can be affected by exposure to light.[5] Therefore, it is imperative to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil. Photodegradation can lead to the formation of unwanted byproducts and a decrease in the effective concentration of the parent compound.
Q5: Can temperature affect the stability and analysis of this compound?
Absolutely. Temperature is a critical factor in this compound stability. Of particular importance is the thermal rearrangement of furanodiene, a natural precursor, into this compound at elevated temperatures.[6][7][8] This conversion has been observed to occur at temperatures above 150°C.[9] This phenomenon is especially relevant for analytical techniques that involve high temperatures, such as gas chromatography (GC). The use of high injector temperatures in GC can artificially inflate the measured concentration of this compound, leading to inaccurate quantification.[6][7][8] When developing analytical methods, it is crucial to consider this thermal liability.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or Unexpected Analytical Results
Symptoms:
-
Variable peak areas for this compound in replicate HPLC or GC injections.
-
Appearance of unknown peaks in the chromatogram.
-
Lower than expected potency in biological assays.
Potential Causes and Solutions:
-
Thermal Degradation during GC Analysis: As mentioned, high temperatures in the GC injector port can cause the thermal conversion of furanodiene to this compound.[6][7][8]
-
Solution: When using GC, it is advisable to use the lowest possible injector temperature that still allows for efficient volatilization of the analyte. Alternatively, consider using a non-thermal analytical technique like HPLC or UFLC for quantification.
-
-
Degradation in Solution: this compound may degrade over time in solution, especially if not stored properly.
-
Solution: Prepare fresh solutions for each experiment whenever possible. If stock solutions must be stored, they should be kept at -20°C or lower in tightly sealed, light-protected containers. For long-term storage, aliquoting the stock solution can prevent multiple freeze-thaw cycles.
-
-
Oxidation: The furan ring in this compound is susceptible to oxidation.[10][11]
-
Solution: Use degassed solvents to prepare solutions. Store solutions under an inert atmosphere (e.g., argon or nitrogen). Avoid vigorous vortexing, which can introduce atmospheric oxygen.
-
Issue 2: Precipitation of this compound in Aqueous Media
Symptoms:
-
Cloudiness or visible precipitate when adding a this compound stock solution (in organic solvent) to an aqueous buffer or cell culture medium.
Potential Causes and Solutions:
-
Low Aqueous Solubility: this compound is poorly soluble in water.[3] When a concentrated stock solution in an organic solvent is diluted into an aqueous medium, the this compound may precipitate out.
-
Solution:
-
Optimize the Final Solvent Concentration: Ensure the final concentration of the organic solvent in the aqueous medium is as high as is tolerable for your experimental system, as this will help to keep the this compound in solution.
-
Use a Surfactant or Solubilizing Agent: For in vitro assays, a small amount of a biocompatible surfactant, such as Tween 20, can be used to improve the solubility of this compound. The appropriate concentration of the surfactant should be determined empirically to avoid interference with the assay.
-
Stepwise Dilution: Instead of adding the stock solution directly to the final volume of aqueous medium, perform a stepwise dilution. This can sometimes prevent localized high concentrations of this compound that lead to precipitation.
-
-
Data Summary and Protocols
Solvent Stability and Storage Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | -20°C | Minimizes thermal degradation and preserves long-term stability.[1] |
| Storage Atmosphere | Inert gas (e.g., Argon) | Prevents oxidation of the furan ring.[1] |
| Light Exposure | Protect from light | This compound is light-sensitive and can undergo photodegradation.[5] |
| Recommended Solvents | Ethanol, DMSO, Chloroform | This compound exhibits good solubility in these organic solvents. |
| Aqueous Solubility | Poor | Requires the use of co-solvents or solubilizing agents for aqueous applications.[3] |
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Tare a sterile amber microcentrifuge tube on the analytical balance. Carefully weigh out the required amount of this compound. For a 1 mL 10 mM stock solution, you will need 2.163 mg of this compound (Molecular Weight: 216.32 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound. For a 10 mM solution, add 1 mL of DMSO for every 2.163 mg of this compound.
-
Mixing: Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but prolonged heating should be avoided.
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed, light-protected aliquots to minimize freeze-thaw cycles.
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC or UFLC system with a photodiode array (PDA) or UV detector
-
LC-MS system for identification of degradation products
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a specified period. At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
-
Thermal Degradation: Place a sealed vial of the this compound stock solution in an oven at a controlled temperature (e.g., 60°C). At specified time points, remove the vial, allow it to cool to room temperature, and analyze an aliquot.
-
Photodegradation: Expose a clear vial of the this compound stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light). A control sample should be wrapped in aluminum foil and placed alongside the exposed sample. Analyze aliquots at specified time points.
-
Analysis: Analyze all samples using a developed stability-indicating HPLC or UFLC method. The method should be capable of separating the parent this compound peak from all degradation product peaks. Peak purity analysis using a PDA detector is recommended. The identity of the degradation products can be tentatively assigned based on their retention times and UV spectra, and confirmed using LC-MS.
Visualizations
Logical Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
References
-
Syed, H. K., et al. (2015). Stability indicating HPLC-UV method for detection of curcumin in Curcuma longa extract and emulsion formulation. Journal of Pharmaceutical Analysis, 5(2), 124-130. Available from: [Link]
-
Ansari, M. J., et al. (2023). Greener Stability-Indicating HPLC Approach for the Determination of Curcumin in In-House Developed Nanoemulsion and Curcuma longa L. Extract. Molecules, 28(3), 1386. Available from: [Link]
-
Mishra, S., & Chauhan, A. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 57(3), 864-872. Available from: [Link]
-
Chen, J., et al. (2022). Curcumanes E and F, two rare sesquiterpenoids with a dicyclo[3.3.1]nonane moiety, from Curcuma longa and their vasorelaxant activities. Frontiers in Chemistry, 10, 995950. Available from: [Link]
-
Suesat, H., et al. (2011). Sesquiterpenes from Curcuma comosa. Journal of Natural Products, 74(7), 1644-1647. Available from: [Link]
-
Syed, H. K., et al. (2015). Stability indicating HPLC–UV method for detection of curcumin in Curcuma longa extract and emulsion formulation. ResearchGate. Available from: [Link]
-
Chang, R., et al. (2011). A new approach for quantifying furanodiene and this compound. A case study on the essential oils of Eugenia uniflora (pitangueira) leaves. Revista Brasileira de Farmacognosia, 21(5), 771-775. Available from: [Link]
-
The Good Scents Company. (n.d.). This compound, 17910-09-7. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Three new sesquiterpenes from roots of Curcuma longa. Natural Product Research, 35(22), 4045-4051. Available from: [Link]
-
Schierle, J., et al. (2012). Solubility behavior of CUR in acetone, acetonitrile, methanol, ethanol... ResearchGate. Available from: [Link]
-
El-Sayed, M. A., et al. (2020). Photodegradation of Ibuprofen, Cetirizine, and Naproxen by PAN-MWCNT/TiO2–NH2 nanofiber membrane under UV light irradiation. Environmental Science and Pollution Research, 27(28), 35147-35158. Available from: [Link]
-
González, M. G., et al. (2000). Oxidation of furans (Review). Current Organic Chemistry, 4(7), 723-744. Available from: [Link]
-
Westfall, P. J., et al. (2012). Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites. Methods in Enzymology, 517, 225-246. Available from: [Link]
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Mongan, J., & Case, D. A. (2011). Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations. Journal of the American Chemical Society, 133(18), 7015-7025. Available from: [Link]
-
Li, X., et al. (2023). Research Progress on Sesquiterpenoids of Curcumae Rhizoma and Their Pharmacological Effects. Molecules, 28(15), 5801. Available from: [Link]
-
Kumar, A., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 129-137. Available from: [Link]
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Szabó, Z., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1007. Available from: [Link]
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Padilla, A., & Gascón, J. (2007). Oxidative Cleavage of Furans. Organic Reactions. Available from: [Link]
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Easterbrook, J., et al. (2001). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition, 29(11), 1412-1416. Available from: [Link]
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Obach, R. S., et al. (2022). Optimal pH 8.5 to 9 for the hydrolysis of vixotrigine and other basic substrates of carboxylesterase-1 in human liver microsomes. Xenobiotica, 52(2), 105-112. Available from: [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Adebayo, A. S., et al. (2022). Photodegradation, Kinetics and Non-Linear Error Functions of Methylene Blue Dye Using SrZrO3 Perovskite Photocatalyst. ResearchGate. Available from: [Link]
-
Nascimento, E. A. d., et al. (2011). A new approach for quantifying furanodiene and this compound. A case study on the essential oils of Eugenia unifloraL., Myrtaceae (pitangueira) leaves. Semantic Scholar. Available from: [Link]
-
Agilent Technologies. (2015). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Available from: [Link]
-
Delgado, D. R., et al. (2023). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Molecules, 28(19), 6821. Available from: [Link]
-
Wróblewska, K., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. Available from: [Link]
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ResearchGate. (n.d.). pH-rate profile of cyproase I. Hydrolysis of the model peptide... Retrieved from [Link]
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095-1105. Available from: [Link]
-
de Cássia da Silveira e Sá, R., et al. (2021). Is this compound Responsible for the Bioactive Properties of Eugenia uniflora? A Possible Misinterpretation of Bioactive Markers. ACS Omega, 6(48), 32585-32593. Available from: [Link]
-
Ribechini, E., et al. (2022). Comprehensive Analytical Profiling for Sustainable Jewelry: A Multi-Technique Characterization of Essential Oil-Modified Rosin. Molecules, 27(19), 6271. Available from: [Link]
-
Wierckx, N., et al. (2018). Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives. Applied Microbiology and Biotechnology, 102(22), 9537-9547. Available from: [Link]
-
Song, Y., et al. (2001). Effect of 'pH' on the rate of asparagine deamidation in polymeric formulations. Journal of Pharmaceutical Sciences, 90(2), 141-156. Available from: [Link]
-
Baskaran, K., et al. (2024). Validation of HPLC assay of curcuminoids and sesquiterpenoids. ResearchGate. Available from: [Link]
-
Sannino, F., et al. (2021). Ketoprofen Photodegradation Kinetics Promoted by TiO 2. Catalysts, 11(9), 1095. Available from: [Link]
-
Kanehisa Laboratories. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]
-
Kolar, T., et al. (2016). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Xenobiotica, 46(2), 131-137. Available from: [Link]
-
Vaiano, V., et al. (2016). Mechanism of degradation of ketoprofen by heterogeneous photocatalysis in aqueous solution. RSC Advances, 6(10), 8345-8353. Available from: [Link]
-
Joshi, S. C., & Mathela, C. S. (2012). Spectral characterization, stereochemical assignments and thermal rearrangements of naturally occurring furanogermacranes and furanoelemanes. Scholars Research Library. Available from: [Link]
-
ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels. Retrieved from [Link]
-
Agilent Technologies. (2014). Guidelines for Trouble Shooting and Maintenance of ICP-MS Systems. Available from: [Link]
-
Wang, Y., et al. (2023). Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview. Molecules, 28(19), 6806. Available from: [Link]
-
ResearchGate. (n.d.). Effects of the commonly used organic solvents acetonitrile (ACN), DMSO,... Retrieved from [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Furan Oxidation-Cyclization to Oxazepines: Favoring 7‑exo-trig over 6‑endo-trig and 5‑exo-trig Trajectories. Organic Letters, 8(8), 1533-1536. Available from: [Link]
-
ResearchGate. (n.d.). Identification and quantitative determination of furanodiene, a heat-sensitive compound, in essential oil by13C-NMR. Retrieved from [Link]
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Preventing thermal rearrangement of furanodiene to Curzerene during GC analysis.
Topic: Troubleshooting Furanodiene-to-Curzerene Cope Rearrangement in GC-MS Ticket Type: Advanced Method Development Guide Applicable Matrices: Essential Oils (Curcuma wenyujin, Eugenia uniflora, Smyrnium olusatrum), Rhizome Extracts.[1]
Executive Summary: The "Ghost Peak" Phenomenon
If you are analyzing Curcuma or Eugenia species by standard Gas Chromatography (GC) and finding suspiciously high levels of Curzerene (>50%) and negligible Furanodiene , your data is likely compromised.
The Science: Furanodiene is a heat-sensitive sesquiterpene.[2][3] Upon exposure to temperatures typically found in GC inlets (>150°C), it undergoes a [3,3]-sigmatropic Cope rearrangement , converting irreversibly into its thermodynamic isomer, this compound.
The Impact: This artifact leads to massive quantification errors. In documented cases, samples containing 64.7% Furanodiene were misidentified as containing 85.1% this compound when analyzed under standard thermal conditions.
The Mechanism: Why It Happens
Understanding the reaction pathway is critical for mitigation. The rearrangement is not catalytic; it is purely thermal. The activation energy is reached rapidly in a hot split/splitless injector.
Figure 1: The Thermal Cope Rearrangement Pathway
Caption: Furanodiene undergoes structural isomerization to this compound when thermal energy exceeds the activation threshold, typically inside the GC injector.
Diagnostic Protocol: Is Your Peak Real?
Before changing your entire workflow, validate the presence of the artifact using the Temperature Step Test .
Experiment: Inlet Temperature Profiling
Objective: Determine if the this compound peak area correlates with inlet temperature.
Protocol:
-
Prepare Sample: Dilute essential oil 1:100 in Hexane or Dichloromethane.
-
Sequence Setup: Create three methods identical in oven ramp/flow, varying only the Inlet Temperature.
-
Run A: Inlet @ 150°C (or lowest feasible setting).
-
Run B: Inlet @ 200°C.
-
Run C: Inlet @ 250°C.
-
-
Analysis: Compare the Peak Area Ratio (
).
Interpretation:
-
Artifact Confirmed: If the Furanodiene peak decreases and this compound increases as temperature rises, the this compound is a thermal artifact.
-
True Composition: If the ratio remains constant across all temperatures, the this compound is endogenous to the sample.
Mitigation Strategies (GC-MS)
If you must use GC (e.g., for library matching), you must minimize thermal stress.
Method A: Cool On-Column (COC) Injection (Recommended)
This is the most effective GC technique. The sample is deposited directly into the column at ambient temperature, bypassing the hot vaporization chamber.
-
Injector: Cool On-Column (track oven mode).
-
Initial Oven Temp: 40°C or 50°C (hold 1 min).
-
Solvent: Must match the polarity of the column to ensure focusing (Solvent Effect).
Method B: Low-Temperature Splitless (Optimization)
If COC is unavailable, optimize a standard Split/Splitless inlet.
| Parameter | Standard Setting (AVOID) | Optimized Setting (USE) | Rationale |
| Inlet Temp | 250°C - 300°C | 150°C - 160°C | Below rearrangement threshold. |
| Injection Mode | Split | Pulsed Splitless | High pressure pulse (e.g., 25 psi) quickly sweeps analyte onto the column, reducing residence time in the hot liner. |
| Liner Type | Glass Wool | Deactivated Cyclo/Double-Gooseneck | Wool provides surface area for thermal degradation; avoid it. |
| Carrier Gas | Helium (1.0 mL/min) | Hydrogen (High Velocity) | Faster linear velocity clears the inlet faster. |
Data Validation: Studies on Eugenia uniflora demonstrated that lowering the temperature to 100°C (via specialized injection) recovered Furanodiene as the major component (64.7%), whereas standard methods showed it as a minor trace (1.2%) [1].
The Gold Standard: HPLC Analysis
To completely eliminate thermal artifacts, Liquid Chromatography (HPLC) is the authoritative method. It operates at ambient temperature, preserving the native chemical profile.
Recommended HPLC-DAD Workflow
Based on protocols for Curcuma wenyujin [2]:
-
Column: C18 Reverse Phase (e.g., Hypersil ODS, 250 mm × 4.6 mm, 5 µm).
-
Temperature: 30°C.
-
Mobile Phase: Acetonitrile (A) and Water (B).[4]
-
Gradient:
-
0–15 min: 30% → 47% A
-
15–25 min: 47% A (Isocratic)
-
25–35 min: 47% → 60% A[4]
-
-
Detection: DAD @ 210 nm or 244 nm.
Figure 2: Method Selection Decision Matrix
Caption: Decision tree for selecting the appropriate analytical technique based on instrumentation availability.
Frequently Asked Questions (FAQ)
Q: Can I use a correction factor to calculate Furanodiene from the this compound peak? A: No. The rearrangement rate depends on specific inlet geometry, liner cleanliness, and exact temperature profiles, which vary between runs. You cannot assume a constant conversion rate.
Q: Is this compound always an artifact? A: No. This compound exists naturally in many essential oils. However, if you see only this compound and no Furanodiene in a Curcuma sample, it is statistically probable that the Furanodiene has rearranged.
Q: Does the detector type (MS vs. FID) matter? A: No. The rearrangement happens in the inlet , before the sample reaches the detector. Both MS and FID will show the artifact. However, 13C-NMR is an excellent non-destructive alternative for validation if available [3].
References
-
Chang, R., et al. (2011). A new approach for quantifying furanodiene and this compound.[5] A case study on the essential oils of Eugenia uniflora (pitangueira) leaves. Revista Brasileira de Farmacognosia.
-
Xiang, Z., et al. (2011). GC-MS and HPLC Metabolic Profiling Studies of Curcuma wenyujin Rhizomes Obtained at Different Harvest Times.[4] Analytical Letters. [4]
-
Baldovini, N., et al. (2001). Identification and quantitative determination of furanodiene, a heat-sensitive compound, in essential oil by 13C-NMR. Phytochemical Analysis.
Sources
Addressing limited toxicity and side effects of Curzerene in animal models.
Topic: Addressing Limited Toxicity & Side Effects in Animal Models
Status: Active | Version: 2.4 | Audience: Preclinical Researchers
Introduction: The Curzerene Safety Paradox
Welcome to the this compound Technical Support Hub. As a sesquiterpene isolated from Curcuma species (e.g., Curcuma longa, Curcuma zedoaria), this compound presents a unique challenge in preclinical development: "Limited Toxicity."
While literature often cites high LD50 values (implying safety), "limited toxicity" in a research context often masks two critical issues:
-
Bioavailability Failure: The lack of observed toxicity may actually result from the drug precipitating out of the vehicle, meaning the animal was never truly exposed.
-
Silent Hepatotoxicity: While acute lethality is rare, sub-acute doses (>135 mg/kg) can induce specific hepatic stress that confounds long-term oncology studies.
This guide provides the protocols and troubleshooting workflows necessary to validate that your "safe" results are due to the drug's profile, not experimental error.
Module 1: Formulation & Delivery (The Root Cause of "Fake" Safety)
The Issue: this compound is highly lipophilic. Researchers often use high concentrations of DMSO to solubilize it, which induces vehicle toxicity (weight loss, inflammation) that is mistakenly attributed to the drug. Conversely, aqueous suspensions often result in poor absorption, leading to false-negative toxicity and efficacy data.
Troubleshooting Protocol: Vehicle Selection & Preparation
Recommendation: Avoid DMSO concentrations >10% for chronic dosing. Switch to a lipid-based carrier system.
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Recommended) |
| Primary Vehicle | 10-20% DMSO in Saline | Corn Oil or Emu Oil (Pharmaceutical Grade) |
| Solubility Method | Vortexing (unstable suspension) | Warm Sonication (40°C) + Surfactant |
| Stability | Precipitates within 30 mins | Stable emulsion for >24 hours |
| Toxicity Source | Vehicle-induced (peritonitis/weight loss) | Drug-specific (allows true safety assessment) |
Step-by-Step Preparation (Corn Oil Vehicle)
-
Weighing: Weigh this compound liquid/oil precisely.
-
Pre-Solubilization: Dissolve this compound in a minimal volume of absolute ethanol (max 2% of final volume) to break surface tension.
-
Carrier Addition: Add pharmaceutical-grade Corn Oil gradually while vortexing.
-
Homogenization: Sonicate at 40°C for 10 minutes until the solution is optically clear (no phase separation).
-
Sterilization: Filter through a 0.22 µm PVDF filter (nylon filters may degrade).
Visual Workflow: Formulation Decision Tree
Caption: Decision tree for establishing a stable this compound vehicle to ensure consistent bioavailability.
Module 2: Dose Optimization & Safety Monitoring
The Issue: Researchers often select doses arbitrarily. While Curcuma essential oils have high LD50s (>5000 mg/kg), purified this compound is more potent. Using the oil's LD50 for the pure compound will lead to overdose.
Therapeutic Window Data
| Metric | Value | Context |
| Effective Dose (Efficacy) | 135 mg/kg/day | Significant tumor inhibition in nude mice (Lung/Hepatocellular models).[1] |
| NOAEL (Est.) | < 200 mg/kg | No Observed Adverse Effect Level. Doses below this generally spare organ function. |
| Toxicity Threshold | > 200 mg/kg | Early signs of hepatic stress (elevated enzymes) observed in sub-acute studies. |
| LD50 (Crude Oil) | 5662 mg/kg | Do not use this value for purified this compound. |
Troubleshooting: Differentiating Toxicity
If your animals show weight loss >15%, use this checklist to identify the source:
-
Check the Liver: this compound is metabolized by the liver.
-
Action: Measure ALT (Alanine Aminotransferase) and AST.
-
Result: If elevated >3x baseline, it is Drug Toxicity . Reduce dose to 100 mg/kg.
-
-
Check the Gut: Oral gavage of oils can cause lipid pneumonia or gastric irritation.
-
Action: Necropsy check for lung fluid or stomach distension.
-
Result: If positive, it is Administration Error . Refine gavage technique.
-
Module 3: Mechanism Validation (The "Why" Behind the Effect)
The Issue: To prove that "limited toxicity" is not "lack of potency," you must demonstrate that this compound is actively engaging its molecular targets in the tissue.
Primary Mechanism: this compound acts as a dual-inhibitor, targeting the PI3K/Akt/mTOR pathway (antiproliferative) and downregulating GSTA1 (overcoming drug resistance).
Visual Workflow: Mechanism of Action
Caption: this compound exerts efficacy by blocking the PI3K/Akt/mTOR axis and downregulating GSTA1, leading to apoptosis.
FAQ: Frequently Asked Questions
Q: My this compound solution turns cloudy after 1 hour. Can I still use it? A: No. Cloudiness indicates precipitation. If you inject this, the effective dose will be unknown, and the precipitate may cause embolisms (IV) or local irritation (IP). Fix: Add 1-2% Tween 80 to your oil vehicle and re-sonicate.
Q: I am seeing no toxicity at 500 mg/kg. Is this normal? A: For purified this compound, this is suspicious. It likely indicates poor bioavailability (the drug is passing through the GI tract unabsorbed).
-
Troubleshoot: Collect plasma samples 1-hour post-dose and run HPLC. If this compound is undetectable, switch from simple oil suspension to a Self-Emulsifying Drug Delivery System (SEDDS) .
Q: Can I use DMSO for intraperitoneal (IP) injections? A: We strongly advise against DMSO >5% for IP injections. It causes chemical peritonitis, which leads to "false" weight loss and inflammation, masking the actual side effects of this compound. Use Corn Oil for IP routes.
References
-
Antitumor Efficacy & Dosing: Wang, Y., et al. (2017). This compound exerts antitumor activity in human lung adenocarcinoma via inhibition of the PI3K/Akt/mTOR pathway. Biomedicine & Pharmacotherapy.[2][3]
-
Hepatocellular Carcinoma & Mechanism: Li, X., et al. (2024).[4][5] this compound Suppresses Hepatocellular Carcinoma Progression Through the PI3K/AKT/MTOR Pathway.[4][5] Revista de Investigación Clínica.[4][5]
-
Toxicity Profile (Essential Oil Context): Srivorakul, P., et al. (2020). Evaluation of acute and sub-acute toxicity of Curcuma aeruginosa Roxb. essential oil in Sprague Dawley rats. Heliyon.
-
Glioblastoma & GSTA1 Interaction: Zhang, H., et al. (2019). This compound suppresses the proliferation and metastasis of human glioblastoma cells via the inhibition of GSTA1. Journal of Experimental & Clinical Cancer Research.
-
Glioblastoma & GSTA4 Interaction: Wang, J., et al. (2017). This compound inhibits the proliferation of human glioblastoma cells by targeting GSTA4. Oncotarget.
Sources
- 1. Cytotoxic and Antitumor Effects of this compound from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound Suppresses Hepatocellular Carcinoma Progression Through the PI3K/AKT/MTOR Pathway [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
Overcoming challenges in the large-scale purification of Curzerene.
Advanced Separation & Isolation Protocols
Welcome to the Senior Application Scientist Support Center.
This guide addresses the specific challenges in the large-scale isolation of Curzerene (
Module 1: Extraction & Pre-Purification Strategy
Status: Critical First Step Common Issue: "My crude extract contains high amounts of waxes and degraded artifacts, complicating downstream chromatography."
The Causality of Failure
Traditional hydrodistillation involves prolonged heating (100°C+), which risks the Cope rearrangement of heat-sensitive precursors (e.g., germacrone) and oxidation of the furan ring in this compound. Furthermore, conventional solvent extraction (Hexane/Ethanol) pulls unwanted heavy lipophiles (waxes/resins).
Protocol: Supercritical Fluid Extraction (SFE)
Recommendation: Switch to SFE-CO2. This is the industry standard for obtaining high-purity volatile fractions without thermal degradation.
Optimized SFE Parameters for this compound-Rich Fractions:
| Parameter | Setting | Rationale |
|---|---|---|
| Pressure | 25 MPa (250 bar) | High enough to solvate sesquiterpenes, low enough to leave heavy waxes behind. |
| Temperature | 50°C | Prevents thermal rearrangement of germacrone-type impurities. |
| CO2 Flow Rate | 15 L/hr (Gas Phase) | Balances residence time with extraction speed. |
| Extraction Time | 120 min | Exhaustive extraction of volatiles occurs within 2 hours. |
| Modifier | None (Pure CO2) | Adding EtOH increases polarity, pulling unwanted polar contaminants. |
Technical Note: If SFE is unavailable and you must use solvent extraction, perform Winterization . Dissolve the crude extract in MeOH, chill to -20°C for 24 hours, and filter the precipitated waxes before evaporation.
Module 2: High-Speed Counter-Current Chromatography (HSCCC)
Status: The Gold Standard for Scale-Up Common Issue: "I cannot separate this compound from Curzerenone and Germacrone using Prep-HPLC; the peaks overlap significantly."
The Solution: Orthogonal Selectivity
Prep-HPLC relies on solid-phase adsorption (hydrophobicity). HSCCC relies on liquid-liquid partition coefficients (
Step 1: Solvent System Selection (The HEMWat System)
The most successful system for non-polar sesquiterpenes is n-Hexane / Ethyl Acetate / Methanol / Water .
Screening Protocol:
Target a partition coefficient (
-
Prepare a test system: Hex/EtOAc/MeOH/Water (3:5:3:5 v/v) .
-
Add 2 mg of crude oil. Shake. Let settle.
-
Analyze upper and lower phases by HPLC.
-
Calculate
.
Troubleshooting the
-
If
(Elutes too late): Increase the Ethyl Acetate (increase solubility in mobile phase if using lower phase mobile). -
If
(Elutes too fast): Increase the Hexane ratio.
Step 2: Operational Parameters (Scale-up)
| Parameter | Value (Typical for 300mL Column) |
| Rotational Speed | 800 - 1000 rpm |
| Flow Rate | 1.5 - 2.0 mL/min |
| Separation Mode | Head-to-Tail (Lower phase mobile, Upper phase stationary) |
| Detection | 214 nm (Furan ring absorption) & 254 nm |
Module 3: Visualization of the Purification Logic
The following diagram illustrates the decision matrix for isolating this compound, distinguishing between low-yield and low-purity scenarios.
Caption: Logical workflow for this compound isolation, prioritizing SFE for stability and HSCCC for orthogonal selectivity against structural isomers.
Module 4: Troubleshooting FAQ
Q1: I am seeing a "ghost peak" that grows larger the longer I store the sample. What is happening? A: This is likely the oxidation of the furan ring or polymerization. This compound is sensitive to air and light.
-
Fix: Store all purified fractions under Nitrogen or Argon gas at -20°C. Avoid chloroform as a storage solvent (it can be acidic); use HPLC-grade Methanol or Ethanol.
Q2: My HSCCC stationary phase is not retaining (Bleeding). A: This usually happens if the flow rate is too high or the settling time of your solvent system is poor.
-
Fix: Perform a "Settling Time Test." Mix your solvent system (1:1), shake, and measure how long it takes to clarify. If >30 seconds, the system is too viscous or has poor tension. Add a small amount of Acetic Acid (0.1%) to the aqueous phase to improve phase separation, or reduce flow rate to 1.0 mL/min.
Q3: Can I use Prep-HPLC instead of HSCCC? A: Yes, but with caveats.
-
Challenge: this compound and Germacrone often co-elute on standard C18 columns.
-
Fix: If you must use Prep-HPLC, use a Phenyl-Hexyl column instead of C18. The pi-pi interactions with the furan ring of this compound provide the necessary selectivity shift that C18 lacks. Use an isocratic elution of Acetonitrile/Water (approx. 60:40) rather than a gradient to maximize resolution.
References
-
Supercritical Fluid Extraction Optimization: Chen, Y., et al. (2014). "Supercritical Fluid Extraction of Essential Oil from Curcuma wenyujin Rhizomes and its Composition Analysis." Journal of Chromatographic Science.
-
HSCCC Methodology & Solvent Systems: Liu, R., et al. (2010).[2] "Preparative separation and purification of this compound... from Curcuma species by high-speed counter-current chromatography." Journal of Liquid Chromatography & Related Technologies.
-
Pharmacological Context & Stability: Wang, J., et al. (2017). "Antitumor effects of this compound... in human lung adenocarcinoma cells."[3] Oncotarget.
-
General Sesquiterpene Isolation Strategies: Rodrigues, I., et al. (2024). "HSCCC Straightforward Fast Preparative Method for Isolation of... Sesquiterpenes." MDPI Separations.
Sources
Minimizing Curzerene degradation during the extraction process.
Introduction: The Stability Paradox
Curzerene is a pharmacologically active sesquiterpene found prominently in Curcuma zedoaria (White Turmeric) and Eugenia uniflora. For researchers, it presents a dual challenge:
-
Chemical Instability: It is prone to oxidation (forming curzerenone) and polymerization under heat.
-
Analytical Artifacts: It is often the product of a thermal Cope rearrangement of its precursor, Furanodiene .
If your goal is to isolate native this compound while preventing its degradation into Curzerenone, or to accurately distinguish it from Furanodiene, standard extraction protocols (like Hydrodistillation) are insufficient. This guide details the Low-Thermal-Impact (LTI) workflows required to maintain structural integrity.
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the thermal thresholds. This compound exists in a volatile equilibrium.
The Thermal Cascade
The primary degradation pathway is oxidative and thermal rearrangement.
-
Pathway A (Precursor Artifacts): At temperatures >100°C (e.g., GC injection ports, steam distillation), Furanodiene undergoes a [3,3]-sigmatropic Cope rearrangement to form This compound .
-
Impact: If you use high heat, your "this compound" yield may be artificially inflated by converting Furanodiene, masking the true native composition.
-
-
Pathway B (Oxidative Degradation): Native this compound, when exposed to light, oxygen, and heat (>60°C), oxidizes to Curzerenone or Epicurzerenone .
-
Impact: Loss of pharmacological potency and introduction of impurities.
-
Critical Control Points (CCPs)
-
CCP 1 (Drying): Sun drying exposes the matrix to UV and uncontrolled heat.
-
CCP 2 (Extraction): Hydrodistillation (100°C) guarantees rearrangement.
-
CCP 3 (Analysis): Standard Split/Splitless injectors (250°C) will thermally alter the sample before it reaches the column.
Module 2: Extraction Method Selection (The "How")
We strictly recommend Supercritical Fluid Extraction (SFE) over Hydrodistillation (HD) or Soxhlet. SFE allows for extraction below the thermal degradation threshold.[1]
Comparative Analysis of Methods
| Feature | Hydrodistillation (HD) | Solvent Extraction (Hexane) | Supercritical CO₂ (SFE) |
| Operating Temp | 100°C (Boiling) | 40°C - 70°C | 35°C - 50°C |
| Oxidation Risk | High (Water + Heat) | Moderate (Solvent removal) | Low (Inert atmosphere) |
| This compound Integrity | Compromised (High artifact formation) | Moderate | High (Native profile retained) |
| Solvent Residue | None | High risk | Zero |
Protocol: Optimized SFE for this compound
Based on optimization studies for Curcuma species.
Equipment: SFE System (e.g., Waters SFE Bio-Botanical) Solvent: Carbon Dioxide (99.9% purity) Co-solvent: Ethanol (Optional, max 5% to maintain selectivity for non-polar sesquiterpenes)
Step-by-Step Workflow:
-
Pre-treatment: Lyophilize (freeze-dry) fresh rhizomes to remove water without heat. Grind to particle size 0.25–0.5 mm (mesh 35-60).
-
Loading: Pack extraction vessel (EV) with 100g powder. Use glass wool at ends to prevent line clogging.
-
Pressurization (Static Phase):
-
Pressure: 150 bar (15 MPa). Note: Higher pressures (>250 bar) extract heavier waxes.
-
Temperature: 40°C. Strict limit to prevent rearrangement.
-
Time: 20 minutes static soak.
-
-
Extraction (Dynamic Phase):
-
Flow Rate: 25 g/min CO₂.
-
Duration: 90–120 minutes.
-
-
Separation:
-
Separator 1: 80 bar / 45°C (Precipitates waxes).
-
Separator 2: 40 bar / 25°C (Collects this compound-rich fraction).
-
-
Storage: Immediately store in amber glass under Nitrogen headspace at -20°C.
Module 3: Troubleshooting & FAQs (The "Fix")
Q1: My GC-MS analysis shows 85% this compound, but my NMR data shows significantly less. Why?
A: You are likely seeing a Thermal Artifact . Standard GC injectors operate at 250°C. At this temperature, any Furanodiene in your sample instantly rearranges into this compound inside the injector liner.
-
The Fix: Use Cold On-Column Injection or lower the injector temperature to 150°C (if possible). Alternatively, rely on HPLC or NMR for accurate quantification of thermally unstable sesquiterpenes.
Q2: The extract turned from pale yellow to dark brown after rotary evaporation.
A: This indicates Oxidative Polymerization . this compound is sensitive to oxygen during solvent removal.
-
The Fix:
-
Use a nitrogen bleed during rotary evaporation.
-
Never exceed a water bath temperature of 35°C.
-
Switch to SFE (as described above) to eliminate the solvent evaporation step entirely.
-
Q3: Can I use Ultrasound-Assisted Extraction (UAE)?
A: Yes, but with caution. Ultrasound generates localized "hot spots" (cavitation) that can exceed 1000°C microscopically, even if the bath is cold.
-
The Fix: Use pulsed mode (30s ON / 30s OFF) and maintain the bath temperature at 4°C using an ice cooling loop.
Module 4: Process Visualization
The following diagram illustrates the decision logic for preserving this compound integrity from raw material to analysis.
Figure 1: Decision matrix for this compound extraction and analysis. Green paths indicate the Low-Thermal-Impact (LTI) workflow required for structural integrity.
References
-
Melo, D. C., et al. (2025). "A new approach for quantifying furanodiene and this compound: A case study on the essential oils of Eugenia uniflora." ResearchGate.[1][2] Available at: [Link]
-
Thin, D. B., et al. (2022). "Chemical composition and antimicrobial activity of essential oils from leaves and rhizomes of Curcuma zedoaria obtained via supercritical fluid extraction."[3] Nexo Revista Científica. Available at: [Link]
-
Durak, A., et al. (2023). "Optimization of supercritical fluid CO2 extraction of Opoponax essential oil." International Journal of Secondary Metabolite. Available at: [Link]
-
Takeda, K. (1974). "Stereospecific Cope rearrangement of the germacrene-type sesquiterpenes." Tetrahedron. (Cited for mechanistic grounding of the [3,3]-sigmatropic rearrangement).[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical composition and antimicrobial activity of essential oils from leaves and rhizomes of Curcuma zedoaria obtained via supercritical fluid extraction | Nexo Revista Científica [camjol.info]
- 4. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting Inconsistent Results in Curzerene Bioactivity Assays
Introduction: Curzerene, a sesquiterpenoid found in various medicinal plants, has garnered significant interest for its diverse bioactivities, including anti-inflammatory, antinociceptive, and antileishmanial effects.[1][2] As with many natural products, achieving consistent and reproducible results in bioactivity assays can be challenging.[3][4] This guide provides a structured approach to troubleshooting common issues encountered during the in vitro evaluation of this compound, ensuring the generation of reliable and accurate data for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: High variability between replicate wells or between experiments.
Question: My results for this compound's activity are highly variable. The IC50 value shifts significantly between assays, and even wells treated with the same concentration show a wide spread of responses. What could be the cause?
Answer: High variability is one of the most common issues when working with hydrophobic compounds like this compound and often points to problems with compound solubility and stability.[5][6]
Potential Causes & Solutions:
-
Cause 1: this compound Precipitation. this compound is poorly soluble in aqueous media. When a concentrated DMSO stock is diluted into cell culture media, the compound can precipitate out of solution, leading to an unknown and inconsistent final concentration in your wells.[5][6][7] This precipitation can be microscopic and not always visible to the naked eye.
-
Solution:
-
Optimize Dilution Protocol: Instead of a single large dilution step, perform a serial dilution in DMSO first to get closer to the final concentration. Then, add a small aliquot of the diluted DMSO stock to the assay medium with vigorous mixing. This helps to minimize the solvent shock that causes precipitation.[7]
-
Visually Inspect: Before adding the final dilution to your cells, hold the plate up to a light source or use a microscope to look for any signs of precipitation (cloudiness, crystals).
-
Reduce Final Concentration: If precipitation is observed at your highest concentration, it is better to lower the starting point of your dose-response curve to a concentration that remains fully solubilized.[7]
-
-
-
Cause 2: Solvent (DMSO) Toxicity. While DMSO is a common solvent, it can impact cell growth and viability, especially at higher concentrations.[8][9][10] If your stock solution is not concentrated enough, you may be adding a high percentage of DMSO to your wells, which can cause inconsistent cellular stress and mask the true effect of this compound.
-
Solution:
-
Maintain Low Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your assay wells. Concentrations of 0.1% and 0.5% generally do not significantly reduce cell viability.[9] Some sensitive cell lines may even require ≤ 0.1%.
-
Run a Vehicle Control Curve: Always include a "vehicle control" where you add the same volume of DMSO (without this compound) to the cells as you do for your highest this compound concentration. This will tell you if the solvent itself is affecting the assay outcome.[8]
-
-
-
Cause 3: Inconsistent Pipetting. Due to the small volumes often used in 96- or 384-well plates, minor pipetting errors can lead to significant concentration differences.
-
Solution:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.[11]
-
Proper Technique: Use proper pipetting techniques, such as pre-wetting the tip and ensuring no air bubbles are present. When adding the compound to the wells, dispense it below the surface of the media and mix gently by pipetting up and down.[11]
-
-
Problem 2: Complete loss or drastic reduction of bioactivity over time.
Question: My initial experiments with a fresh batch of this compound showed potent activity, but subsequent experiments using the same stock solution are showing weaker or no effect. Why is this happening?
Answer: This issue typically points to compound degradation or improper storage. Natural products can be sensitive to environmental factors.[3][12]
Potential Causes & Solutions:
-
Cause 1: Degradation of this compound in Solution. this compound, like many sesquiterpenoids, may be unstable in solution, especially when exposed to light, repeated freeze-thaw cycles, or stored at improper temperatures.[13]
-
Solution:
-
Aliquot Stock Solutions: Prepare a high-concentration stock solution in 100% anhydrous DMSO. Immediately after preparation, divide it into small, single-use aliquots in amber vials to protect from light. Store these at -20°C or -80°C.
-
Minimize Freeze-Thaw Cycles: For each experiment, thaw one aliquot and use it immediately. Discard any unused portion of the thawed aliquot; do not refreeze it.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions from the stock for each experiment. Do not store diluted this compound in aqueous media for extended periods.
-
-
-
Cause 2: Thermal Rearrangement. A crucial and often overlooked aspect of this compound is its potential for thermal rearrangement. It is known to be a rearrangement product of other compounds, like furanodiene, during processes like gas chromatography (GC) which involve heat.[14] While cell culture incubators are at 37°C, long-term storage or improper handling could potentially lead to structural changes.
-
Solution:
-
Confirm Compound Identity: If you are sourcing this compound from a new vendor or have doubts about its stability, it is advisable to confirm its identity and purity using a non-destructive technique like Nuclear Magnetic Resonance (NMR) spectroscopy, which does not involve high heat.[14]
-
Source High-Purity Compound: Whenever possible, obtain this compound from a reputable supplier with a certificate of analysis that details its purity and the method of characterization.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare my this compound stock solution?
A1: this compound is a hydrophobic molecule. The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[8] See the detailed protocol below for best practices.
Q2: What is a safe concentration of DMSO for my cells?
A2: This is cell-line dependent. It's crucial to determine this empirically. As a general rule, most cell lines tolerate up to 0.5% DMSO without significant cytotoxic effects.[9] However, some studies show that even low concentrations can stimulate cell growth or have other pleiotropic effects.[8][15][16] Always run a vehicle control to account for any solvent effects.
| Final DMSO Concentration | General Effect on Most Cell Lines | Recommendation |
| < 0.1% | Minimal to no effect. May slightly stimulate proliferation in some cases.[15][16] | Ideal for sensitive assays. |
| 0.1% - 0.5% | Generally considered safe and non-toxic.[9] | Standard for most cell-based assays. |
| > 0.5% - 1.0% | Potential for cytotoxicity, especially with longer incubation times (>48h).[9][10] | Use with caution and validate with controls. |
| > 1.0% | Often cytotoxic and can inhibit cell proliferation.[9][10] | Avoid for most applications. |
Q3: Could this compound be interfering with my assay readout?
A3: Yes, this is a possibility with many natural products, which are sometimes classified as "pan-assay interference compounds" (PAINS).[3] These compounds can interfere with assays through various mechanisms such as aggregation, chemical reactivity, or having optical properties that interfere with absorbance or fluorescence readings.[3]
-
To check for interference: Run parallel assays without cells (cell-free controls) containing your highest concentration of this compound and the assay reagents (e.g., MTT, AlamarBlue). If you see a change in color or fluorescence, it indicates direct interference.
Q4: What are the known mechanisms of action for this compound?
A4: this compound has been shown to exert its effects through multiple mechanisms. In studies on Leishmania amazonensis, it was found to induce apoptosis and necrosis.[1] Its anti-amastigote activity was also linked to immunomodulatory effects, such as increasing the levels of TNF-α, IL-12, and nitric oxide (NO) in macrophages.[1] Understanding these pathways can help in designing appropriate secondary or orthogonal assays to confirm your findings.
Experimental Protocols
Protocol 1: Preparation and Validation of this compound Stock Solutions
This protocol is designed to maximize the solubility and stability of this compound.
Materials:
-
This compound (high purity solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Sterile, amber-colored microcentrifuge tubes or cryovials
Procedure:
-
Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. Perform this in a fume hood or biological safety cabinet.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but do not overheat.
-
Sterilization (Optional): If needed, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Immediately dispense the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, amber vials. This minimizes exposure to light and air.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Validation: Before use in a critical experiment, it's good practice to perform a solubility test. Dilute a small amount of the stock to the highest concentration you will use in your assay medium and visually inspect for precipitation under a microscope after a 30-minute incubation at 37°C.
Visualizations
Troubleshooting Workflow for Inconsistent Bioactivity
This diagram outlines a logical decision-making process for diagnosing the root cause of inconsistent assay results.
Caption: A decision tree for troubleshooting inconsistent this compound bioactivity assay results.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert opinion on drug discovery, 1(2), 1-11. Available from: [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
-
Baell, J. B. (2016). Feeling the Heat: Identifying and Avoiding Pan-Assay Interference Compounds in Drug Discovery. Future medicinal chemistry, 8(12), 1373–1382. Available from: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Newman, D. J. (2021). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Journal of Natural Products, 84(4), 1238-1246. Available from: [Link]
-
da Silva, J. K. R., et al. (2022). Is this compound Responsible for the Bioactive Properties of Eugenia uniflora? A Possible Misinterpretation of Bioactive Markers. Molecules, 27(23), 8309. Available from: [Link]
-
Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(7-8), 345-351. Available from: [Link]
-
de Oliveira, D. M., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 32(3), 71-78. Available from: [Link]
-
de Araújo, T. S. L., et al. (2021). This compound antileishmania activity: Effects on Leishmania amazonensis and possible action mechanisms. International Immunopharmacology, 100, 108130. Available from: [Link]
-
Papaneophytou, C. P., & Gr-70013, G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14599-14614. Available from: [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Singh, S., & Singh, S. (2021). Challenges in natural product-based drug discovery assisted with in silico-based methods. Journal of Biomolecular Structure and Dynamics, 39(16), 6063-6078. Available from: [Link]
-
ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. Retrieved from [Link]
-
de Oliveira, J. R., et al. (2023). Chemical composition, antinociceptive and anti-inflammatory activities of the this compound type essential oil of Eugenia uniflora from Brazil. Journal of Ethnopharmacology, 317, 116799. Available from: [Link]
-
News-Medical.Net. (2022). Integrated approach addresses some of the biggest challenges in natural products drug discovery. Retrieved from [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
Al-Adhra'i, Y. A., et al. (2020). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Molecular medicine reports, 22(5), 3875-3882. Available from: [Link]
-
ResearchGate. (2024). (PDF) Enhancement of Solubility, Stability, Cellular Uptake, and Bioactivity of Curcumin by Polyvinyl Alcohol. Retrieved from [Link]
-
Salehi, B., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(14), 4490. Available from: [Link]
-
Kocaadam, B., & Şanlier, N. (2019). Cellular and molecular mechanisms of curcumin in prevention and treatment of disease. Journal of cellular physiology, 234(1), 20-34. Available from: [Link]
-
Liu, Y., et al. (2022). Molecular mechanism of the anti-inflammatory effects of Sophorae Flavescentis Aiton identified by network pharmacology. Scientific reports, 12(1), 1-15. Available from: [Link]
- Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
-
O'Broin, S., et al. (2020). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and bioengineering, 117(10), 3241-3255. Available from: [Link]
- Google Patents. (n.d.). US10421941B2 - Process for improving the solubility of cell culture media.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
